Aggreceride B
Description
from Streptomyces strain OM-3209; structure given in first source
Properties
CAS No. |
104700-85-8 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 14-methylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-19(22)23-16-18(21)15-20/h17-18,20-21H,3-16H2,1-2H3 |
InChI Key |
UJXZLNLZBUWQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyms |
aggreceride B |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Aggreceride B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aggreceride B, a glyceride derivative with potent antiplatelet activity, was first identified and isolated from the culture broth of Streptomyces sp. OM-3209. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and assessment of its biological activity are presented. Furthermore, this document summarizes the available quantitative data and explores the potential mechanism of action of this compound, offering valuable insights for researchers in natural product discovery and drug development.
Discovery and Producing Organism
This compound, along with its congeners Aggreceride A and C, was discovered as a new inhibitor of platelet aggregation from the cultured broth of an actinomycete strain designated OM-3209. This strain was identified as belonging to the genus Streptomyces.[1] The Aggrecerides represent a class of glycerides with significant potential for therapeutic applications in thrombotic diseases.
Biological Activity of this compound
This compound exhibits significant inhibitory activity against platelet aggregation.[2] Its biological effects are comparable to Aggreceride A and C. The compound has been shown to inhibit platelet aggregation induced by several agonists, including adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[2] However, it is reported to be less active against collagen-induced aggregation.[2]
Initial mechanistic studies on Aggreceride A, which shows similar activity to B and C, indicated that it inhibited thrombin-induced malondialdehyde (MDA) formation. This suggests that the target of these compounds may be at or below the level of arachidonic acid metabolism in the platelet aggregation cascade.
Experimental Protocols
Fermentation of Streptomyces sp. OM-3209
A standardized three-stage fermentation procedure is typically employed for the production of secondary metabolites from Streptomyces species. While the specific medium composition for Streptomyces sp. OM-3209 is not publicly detailed, a general approach is as follows:
-
Seed Culture: A loopful of a pure culture of Streptomyces sp. OM-3209 is inoculated into a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., yeast extract-malt extract-dextrose broth). The culture is incubated at 28°C for 3-4 days on a rotary shaker at 250 rpm.[3]
-
Second Stage Culture: 1 mL of the seed culture is transferred to a 250 mL Erlenmeyer flask containing 50 mL of the same or a production medium. This culture is incubated for 3 days under the same conditions.[3]
-
Production Culture: The second stage culture (20 mL) is used to inoculate a 2 L Erlenmeyer flask containing 400 mL of the production medium. The production fermentation is carried out for 7 days at 28°C with agitation.[3]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps.
-
Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer is separated and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
Platelet Aggregation Inhibition Assay
The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing 3.8% sodium citrate. PRP is obtained by centrifugation of the whole blood at 150 x g for 15 minutes. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at 1500 x g for 15 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. The light transmission is adjusted to 0% with PRP and 100% with PPP.
-
Inhibition Assay: A solution of this compound at various concentrations is pre-incubated with PRP for a short period (e.g., 2 minutes) at 37°C. An agonist (e.g., ADP, arachidonic acid, or PAF) is then added to induce aggregation. The maximum aggregation is recorded over a period of 5-10 minutes.
-
Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of a vehicle control. IC50 values (the concentration of inhibitor required to inhibit 50% of the platelet aggregation) can be determined from the dose-response curves.
Quantitative Data
| Parameter | Value | Reference |
| Producing Organism | Streptomyces sp. OM-3209 | |
| Molecular Formula | C19H38O4 | [2] |
| Molecular Weight | 330.50 | [2] |
| Inhibitory Activity | Inhibits platelet aggregation induced by ADP, arachidonic acid, and PAF. | [2] |
Potential Signaling Pathway and Mechanism of Action
The observation that Aggreceride A inhibits thrombin-induced malondialdehyde (MDA) formation suggests that the mechanism of action of Aggrecerides, including this compound, likely involves the arachidonic acid (AA) metabolic pathway. MDA is a byproduct of lipid peroxidation, which occurs during the synthesis of thromboxane A2 (TXA2) from arachidonic acid via the cyclooxygenase (COX) pathway.
The proposed mechanism suggests that this compound may inhibit one or more enzymes in this pathway, such as phospholipase A2 (which releases AA from the membrane), cyclooxygenase (COX-1), or thromboxane synthase. Inhibition of this pathway would lead to a reduction in the production of TXA2, a potent platelet agonist, thereby inhibiting platelet aggregation.
Conclusion
This compound, a natural product from Streptomyces sp. OM-3209, is a promising inhibitor of platelet aggregation. This technical guide has outlined the key aspects of its discovery, biological activity, and the experimental protocols for its production and isolation. While further research is needed to fully elucidate its mechanism of action and to obtain more detailed quantitative data, the available information suggests that this compound holds potential for the development of novel antiplatelet therapies. The detailed methodologies and conceptual frameworks presented herein provide a solid foundation for future research and development efforts in this area.
References
Structure Elucidation of Aggreceride B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure elucidation of Aggreceride B, a glyceride identified as a potent inhibitor of platelet aggregation. Originally isolated from a species of Streptomyces, this document outlines the analytical workflow and spectroscopic data interpretation that would lead to the determination of its chemical structure.
Introduction
This compound was first reported as a new glyceride with inhibitory activity against platelet aggregation, isolated from the fermentation broth of a Streptomyces species.[1][2] Its potential as a therapeutic agent necessitates a thorough understanding of its chemical structure. This document presents a comprehensive, albeit partially hypothetical due to the limited publicly available data, guide to its structure elucidation, based on its reported accurate mass and general characteristics of natural product glycerides. The accurate mass of this compound has been reported as 331.2843 Da.[3] Based on this, a plausible molecular formula is C19H34O4.
Isolation and Purification
The following is a representative protocol for the isolation and purification of a lipophilic metabolite like this compound from a Streptomyces fermentation broth.
Experimental Protocol:
-
Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium (e.g., M3 medium) at 27°C for 7 days with shaking.
-
Extraction: The culture broth is centrifuged to remove mycelia. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of the target compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.
Spectroscopic Data and Structure Determination
The determination of the chemical structure of this compound would be achieved through the combined analysis of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol: HRMS analysis would be performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol and infused into the mass spectrometer.
Data: The HRMS data provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed m/z [M+Na]+ | 353.2301 |
| Calculated m/z [M+Na]+ for C19H34O4Na | 353.2300 |
| Molecular Formula | C19H34O4 |
| Accurate Mass [M] | 330.2457 |
Note: The observed m/z is presented as the sodium adduct [M+Na]+, which is common for glycerides in ESI-MS. The accurate mass of the neutral molecule is calculated from this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR spectra would be recorded on a 500 MHz spectrometer using CDCl3 as the solvent. 1H and 13C NMR spectra provide information about the proton and carbon environments, respectively. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.
1H NMR Data (500 MHz, CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.28 | m | 1H | H-2 |
| 4.32 | dd | 1H | H-1a |
| 4.18 | dd | 1H | H-1b |
| 4.15 | m | 2H | H-3 |
| 2.35 | t | 2H | H-2' |
| 1.65 | m | 2H | H-3' |
| 1.25-1.40 | br s | 20H | (CH2)n |
| 0.88 | t | 3H | Terminal CH3 |
13C NMR Data (125 MHz, CDCl3):
| Chemical Shift (ppm) | Assignment |
|---|---|
| 173.5 | C-1' |
| 68.8 | C-2 |
| 62.1 | C-1 |
| 62.0 | C-3 |
| 34.2 | C-2' |
| 31.9 | CH2 |
| 29.1-29.7 | (CH2)n |
| 24.9 | C-3' |
| 22.7 | CH2 |
| 14.1 | Terminal CH3 |
2D NMR Correlations:
-
COSY: Correlations would be observed between H-1a/H-1b and H-2, and between H-2 and H-3, confirming the glycerol backbone. Correlations would also be seen along the fatty acid chain.
-
HMBC: A key correlation from the glycerol protons (H-1 and H-2) to the carbonyl carbon of the fatty acid (C-1') would establish the ester linkage.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical steps taken to elucidate the structure of this compound.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy would enable the unambiguous determination of the planar structure of this compound as a monoglyceride. The accurate mass and elemental composition are established by HRMS. 1D and 2D NMR data would confirm the presence of a glycerol backbone and a long-chain fatty acid, and would allow for the precise placement of the ester linkage. Further stereochemical studies would be required to assign the absolute configuration of the chiral center in the glycerol moiety. This detailed structural information is paramount for any future synthetic efforts and structure-activity relationship studies aimed at developing this compound as a therapeutic agent.
References
- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Biosynthetic Pathway of Aggreceride B in Actinomycetes: A Technical Overview
A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Aggreceride B, a glyceride compound isolated from Streptomyces with reported activity as a platelet aggregation inhibitor. [1] While the producing organism, a member of the actinomycetes, is known for its prolific capacity to synthesize a wide array of secondary metabolites, the specific genetic and enzymatic machinery responsible for the assembly of this compound has not yet been detailed in published research.[2][3][4][5][6][7]
Actinomycetes are a well-established source of natural products with diverse chemical structures and biological activities, including many clinically significant antibiotics and other pharmaceuticals.[2][4][5][7] The biosynthesis of these compounds is typically orchestrated by large, multi-enzyme complexes encoded by biosynthetic gene clusters (BGCs).[2][3][7] These BGCs contain the genes for enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the carbon skeletons of these complex molecules, as well as tailoring enzymes that modify the core structure to generate the final bioactive product.[7][8][9]
In the absence of specific studies on this compound biosynthesis, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or pathway diagrams as requested. The elucidation of a biosynthetic pathway is a complex process that involves a combination of genetic, biochemical, and analytical techniques. Typically, researchers would employ strategies such as:
-
Genome Mining: Sequencing the genome of the producing Streptomyces strain to identify putative BGCs that may be responsible for this compound synthesis.
-
Gene Knockout Studies: Inactivating candidate genes within the identified BGC to observe the effect on this compound production.
-
Heterologous Expression: Transferring the BGC into a model host organism to confirm its role in the biosynthesis of the compound.
-
Intermediate Analysis: Isolating and characterizing metabolic intermediates that accumulate in mutant strains to deduce the steps of the pathway.
-
Enzymatic Assays: Purifying the enzymes encoded by the BGC and characterizing their specific functions in vitro.
Until such studies are conducted and published, the biosynthetic pathway of this compound will remain unknown. Researchers and drug development professionals interested in this particular compound are encouraged to monitor the scientific literature for future publications on this topic. For those interested in the general principles of secondary metabolite biosynthesis in actinomycetes, a wealth of information is available on well-characterized pathways for compounds such as polyketides (e.g., erythromycin) and polyketide alkaloids (e.g., argimycins P).[7][8][9][10][11][12]
References
- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus [frontiersin.org]
- 9. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus | Semantic Scholar [semanticscholar.org]
- 11. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus [agris.fao.org]
- 12. Combinatorial biosynthesis yields novel hybrid argimycin P alkaloids with diverse scaffolds in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Aggreceride Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggreceride natural products, isolated from the actinomycete strain Streptomyces sp. OM-3209, represent a class of glyceride derivatives with potent biological activity as inhibitors of platelet aggregation. This technical guide provides an in-depth overview of the known biological activities of Aggrecerides, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Biological Activity: Inhibition of Platelet Aggregation
The primary and most well-documented biological activity of the Aggreceride family of natural products (Aggreceride A, B, and C) is the inhibition of platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases.
Quantitative Data on Platelet Aggregation Inhibition
The inhibitory effects of Aggreceride A on thrombin-induced platelet aggregation have been quantitatively assessed. The following table summarizes the available data.
| Compound | Concentration (µg/mL) | Inducer | Inhibition (%) |
| Aggreceride A | 25 | Thrombin (2 U/ml) | 81 |
| Aggreceride A | 50 | Thrombin (2 U/ml) | 92 |
Data sourced from Omura et al., 1986.[1]
Aggrecerides B and C have been reported to exhibit similar inhibitory effects on platelet aggregation, although specific quantitative data for these analogues have not been published.[1]
Spectrum of Activity
Aggreceride A has been shown to inhibit platelet aggregation induced by a variety of agonists, including:
-
Thrombin
-
Adenosine diphosphate (ADP)
-
Arachidonic acid
-
Platelet-activating factor (PAF)[1]
Notably, Aggreceride A is less active against collagen-induced platelet aggregation.[1]
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The mechanism by which Aggrecerides exert their anti-platelet activity appears to be linked to the arachidonic acid metabolic pathway. This is supported by the finding that Aggreceride A inhibits the formation of malondialdehyde (MDA) in thrombin-stimulated platelets.[1] MDA is a byproduct of prostaglandin and thromboxane synthesis from arachidonic acid, catalyzed by the cyclooxygenase (COX) enzyme. This suggests that the target of Aggreceride A is at or downstream of arachidonic acid metabolism.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Aggreceride, highlighting its inhibitory effect on the arachidonic acid pathway, which ultimately leads to a reduction in platelet aggregation.
Caption: Proposed mechanism of action of Aggreceride.
Other Biological Activities
Antimicrobial Activity
Aggrecerides have been evaluated for their antimicrobial properties. At a concentration of 1 mg/ml, using the paper disc method, they showed no antimicrobial activity against yeast, fungi, or bacteria.[1]
Toxicity
The acute toxicity of Aggrecerides has been assessed in mice. The LD50 (lethal dose, 50%) was found to be greater than 200 mg/kg when administered intravenously.[1]
Experimental Protocols
Platelet Aggregation Assay (Thrombin-Induced)
This protocol is a representative method based on the original description of Aggreceride's activity and standard practices for platelet aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PRP in a platelet aggregometer and calibrate the instrument to 0% aggregation.
-
Replace the PRP with a cuvette containing PPP to set the 100% aggregation baseline.
-
Add a fresh aliquot of PRP to a cuvette with a magnetic stir bar.
-
Add the desired concentration of Aggreceride A (dissolved in a suitable solvent, e.g., acetone or methanol, with a final solvent concentration that does not affect platelet aggregation) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding thrombin to a final concentration of 2 U/ml.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The degree of aggregation is proportional to the increase in light transmittance.
-
In the original study, the degree of aggregation was determined by visual inspection.[1] Modern methods utilize spectrophotometric measurements.
3. Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)] x 100
Malondialdehyde (MDA) Formation Assay
This assay provides an indirect measure of cyclooxygenase activity.
1. Platelet Stimulation:
-
Prepare PRP as described above.
-
Incubate PRP with Aggreceride A or vehicle control at 37°C.
-
Stimulate the platelets with an agonist such as thrombin.
2. MDA Measurement (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Stop the reaction at various time points by adding a solution like trichloroacetic acid to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95-100°C for a specified time (e.g., 30-60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at a specific wavelength (typically 532 nm).
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Experimental Workflow Diagram
Caption: Workflow for the platelet aggregation assay.
Conclusion
The Aggreceride natural products are potent inhibitors of platelet aggregation with a likely mechanism of action involving the inhibition of the arachidonic acid pathway. Their specific activity against multiple inducers of platelet aggregation and relatively low acute toxicity make them interesting lead compounds for the development of novel anti-thrombotic agents. Further research is warranted to fully elucidate the specific molecular target(s) of Aggrecerides within the arachidonic acid cascade and to explore the structure-activity relationships of different Aggreceride analogues. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising class of natural products.
References
Initial Studies of Aggreceride A, B, and C Inhibitors: A Summary of Limited Available Data
To our valued researchers, scientists, and drug development professionals,
This document addresses the request for an in-depth technical guide on the initial studies of Aggreceride A, B, and C inhibitors. Following a comprehensive search of available scientific literature, it is important to note that publicly accessible information on these specific compounds is exceptionally limited. The primary source of data originates from their initial discovery and announcement in the mid-1980s. Consequently, the creation of a detailed technical guide with extensive quantitative data, comprehensive experimental protocols, and fully elucidated signaling pathways for Aggreceride A, B, and C is not feasible at this time due to the scarcity of published research.
This guide, therefore, summarizes the entirety of the discoverable information on Aggreceride A, B, and C to provide a concise overview based on the existing preliminary data.
Introduction to Aggreceride A, B, and C
Aggreceride A, B, and C are natural products isolated from a Streptomyces species.[1] They have been identified as inhibitors of platelet aggregation.[1][2] Structurally, they are classified as glycerides.[1]
Quantitative Data Summary
The available literature lacks detailed quantitative data such as IC50 or Ki values for the inhibitory effects of Aggreceride A, B, and C. The only quantitative measure found pertains to in vivo toxicity.
| Compound Family | Test | Species | Result |
| Aggrecerides | Acute Toxicity (LD50) | Mice | >200 mg/kg (i.v.) |
Mechanism of Action and Biological Activity
Initial studies have provided a preliminary understanding of the biological activities of the Aggreceride compounds.
Inhibitory Activity on Platelet Aggregation
Aggreceride A, B, and C have demonstrated inhibitory effects on platelet aggregation induced by several agonists. Aggreceride C specifically is noted for its inhibitory activity against aggregation induced by adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[2] The inhibitory action is reported to be less potent against collagen-induced aggregation.[2]
| Compound | Inducer of Platelet Aggregation | Inhibitory Effect |
| Aggreceride A | Thrombin, ADP, Arachidonic Acid, PAF | Inhibitory |
| Collagen | Less Active | |
| Aggreceride B | Thrombin, ADP, Arachidonic Acid, PAF | Similar to Aggreceride A |
| Collagen | Less Active | |
| Aggreceride C | ADP, Arachidonic Acid, PAF | Inhibitory[2] |
| Collagen | Less Active[2] |
Postulated Mechanism of Action
Experimental Protocols
Detailed experimental protocols for the initial studies on Aggreceride A, B, and C are not extensively described in the available literature. The following is a summary of the mentioned methodologies.
-
Platelet Aggregation Assay: The degree of platelet aggregation was measured by visual inspection. Platelet aggregation was induced using thrombin at a concentration of 2 U/ml.
-
Antimicrobial Activity Assay: A paper disc method was used to assess antimicrobial activity against yeast, fungi, and bacteria. The Aggrecerides showed no antimicrobial activity at a concentration of 1 mg/ml.
-
Acute Toxicity Study: The LD50 was determined in mice via intravenous (i.v.) administration.
Visualizations
Due to the limited information on the specific molecular targets and signaling pathways of Aggreceride A, B, and C, a detailed signaling pathway diagram cannot be constructed. However, a high-level workflow diagram can be proposed based on the described inhibitory effects.
Caption: Workflow of Aggreceride A, B, and C inhibiting platelet aggregation induced by various agonists.
Conclusion and Future Directions
The initial discovery of Aggreceride A, B, and C identified them as a novel class of platelet aggregation inhibitors. However, the lack of subsequent published research has left a significant gap in our understanding of their specific mechanisms of action, molecular targets, and potential for therapeutic development. The preliminary data suggests a potential interaction with the arachidonic acid pathway, but further studies would be required to confirm this hypothesis and to fully characterize these compounds.
Given the limited data, we recommend that researchers interested in this area consider this a largely unexplored field. For those requiring a comprehensive technical guide on platelet aggregation inhibitors, we would be pleased to prepare a detailed whitepaper on a more extensively studied class of compounds, such as ADP receptor inhibitors (e.g., clopidogrel), COX inhibitors (e.g., aspirin), or glycoprotein IIb/IIIa inhibitors, for which a wealth of data is available to meet the requirements of an in-depth analysis.
References
In-depth Technical Guide: The Effect of Aggreceride B on Arachidonic Acid-Induced Platelet Aggregation
To the Valued Researchers, Scientists, and Drug Development Professionals,
This technical guide is designed to provide a comprehensive overview of the current scientific understanding of Aggreceride B and its effects on platelet aggregation induced by arachidonic acid. Our objective is to present the available data, detail relevant experimental methodologies, and illustrate the underlying signaling pathways to support ongoing research and development in the field of antiplatelet therapeutics.
Executive Summary
Upon a thorough review of the available scientific literature, it is important to note that specific quantitative data and detailed mechanistic studies on the effect of this compound on arachidonic acid-induced platelet aggregation are not publicly available. The initial discovery of this compound as a platelet aggregation inhibitor from Streptomyces was reported in 1986. However, subsequent published research detailing its specific inhibitory concentrations (such as IC50 values) against arachidonic acid-induced aggregation, its precise mechanism of action within the arachidonic acid cascade, or detailed experimental protocols for such investigations could not be identified.
Therefore, this guide will first present the foundational knowledge on arachidonic acid-induced platelet aggregation, a critical pathway in thrombosis. We will then delineate the established signaling cascades, provide standardized experimental protocols used to investigate inhibitors of this pathway, and present illustrative data for well-characterized inhibitors. This framework will serve as a valuable resource for researchers investigating novel antiplatelet agents like this compound, by providing the necessary context and methodologies to explore their potential mechanisms of action.
The Role of Arachidonic Acid in Platelet Aggregation
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid released from the platelet membrane phospholipids by the action of phospholipase A2 (PLA2) upon platelet activation. Once liberated, AA is metabolized by a series of enzymes to produce potent signaling molecules that amplify the platelet aggregation response.
Key Signaling Pathways
The primary pathway for AA-induced platelet aggregation involves its conversion into thromboxane A2 (TXA2), a powerful platelet agonist. This process is mediated by the sequential action of two key enzymes:
-
Cyclooxygenase-1 (COX-1): This enzyme converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).
-
Thromboxane Synthase (TXAS): This enzyme then converts PGH2 into thromboxane A2 (TXA2).
TXA2 subsequently binds to the thromboxane receptor (TP) on the surface of platelets, initiating a downstream signaling cascade that leads to an increase in intracellular calcium, platelet shape change, degranulation, and ultimately, aggregation.
Below is a diagram illustrating this core signaling pathway.
Caption: Arachidonic acid metabolism pathway in platelets.
Investigating Inhibitors of Arachidonic Acid-Induced Aggregation
To characterize the effect of a novel compound like this compound on AA-induced platelet aggregation, a series of standardized in vitro experiments are typically performed.
Experimental Protocols
2.1.1. Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from non-steroidal anti-inflammatory drugs (NSAIDs) for at least 10 days. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
-
Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Collection: The supernatant, which is the PRP, is carefully collected. The remaining blood is further centrifuged at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation) in the aggregometry assay.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized, typically to 2.5-3.0 x 10^8 platelets/mL, using PPP.
2.1.2. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Instrumentation: A light transmission aggregometer is used for this assay.
-
Assay Principle: The assay measures the increase in light transmission through a platelet suspension as platelets aggregate.
-
Procedure:
-
Aliquots of the standardized PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
-
The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., this compound) at various concentrations or a vehicle control is added to the PRP and incubated for a specified period (e.g., 5 minutes).
-
Platelet aggregation is induced by adding a submaximal concentration of arachidonic acid (typically 0.5-1.0 mM).
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of aggregation, is then calculated from the dose-response curve.
Below is a workflow diagram for a typical platelet aggregation inhibition experiment.
Caption: Experimental workflow for platelet aggregation assay.
Quantitative Data Presentation (Illustrative)
As no specific data for this compound is available, the following table provides an illustrative example of how quantitative data for an inhibitor of arachidonic acid-induced platelet aggregation would be presented. For this example, we will use the well-known COX-1 inhibitor, Aspirin.
| Inhibitor | Agonist (Concentration) | IC50 (µM) | Maximum Inhibition (%) |
| Aspirin | Arachidonic Acid (1 mM) | ~30 | >95 |
| This compound | Arachidonic Acid (1 mM) | Data Not Available | Data Not Available |
Conclusion and Future Directions
While this compound has been identified as a platelet aggregation inhibitor, its specific effects on the arachidonic acid-induced pathway remain to be elucidated. The experimental protocols and signaling pathway information provided in this guide offer a clear roadmap for researchers to systematically investigate the mechanism of action of this compound.
Future research should focus on:
-
Determining the IC50 value of this compound against arachidonic acid-induced platelet aggregation.
-
Investigating the effect of this compound on the activity of key enzymes in the arachidonic acid cascade, namely COX-1 and thromboxane synthase.
-
Assessing the impact of this compound on thromboxane A2 production in activated platelets.
Such studies are crucial for understanding the therapeutic potential of this compound as an antiplatelet agent and for the development of novel antithrombotic therapies.
The Role of Aggreceride B in PAF-Induced Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents Platelet-Activating Factor (PAF)-induced platelet aggregation and its inhibition by various antagonists. However, specific public domain data on the quantitative effects and precise mechanism of action of Aggreceride B, a platelet aggregation inhibitor isolated from Streptomyces, is limited. This guide provides a comprehensive overview of the established PAF signaling pathway in platelet aggregation and the general mechanisms by which PAF receptor antagonists operate, which is the likely mode of action for this compound. The quantitative data and specific experimental protocols are presented as illustrative examples based on known PAF antagonists.
Introduction to PAF-Induced Platelet Aggregation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergic reactions, and hemostasis.[1] One of its most well-characterized functions is the induction of platelet aggregation, a critical step in thrombus formation.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), located on the surface of platelets and other cell types.[3][4] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to platelet shape change, degranulation, and ultimately, aggregation.[2][5]
The inhibition of PAF-induced platelet aggregation is a key therapeutic strategy for the prevention and treatment of thrombotic diseases.[6] Various natural and synthetic compounds have been developed as PAF receptor antagonists to block the pro-aggregatory effects of PAF.[3][4] this compound, a glyceride compound isolated from Streptomyces, has been identified as a platelet aggregation inhibitor, suggesting its potential as a PAF antagonist.
The PAF Signaling Pathway in Platelet Aggregation
The binding of PAF to its receptor on the platelet surface initiates a well-defined signaling cascade that culminates in platelet aggregation. This pathway involves the activation of several key enzymes and the mobilization of intracellular second messengers.
Upon PAF binding, the PAF receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq.[5] The activated Gαq subunit, in turn, stimulates phospholipase Cβ (PLCβ).[7] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]
IP3 diffuses into the cytoplasm and binds to its receptor on the dense tubular system (an intracellular calcium store), triggering the release of calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular Ca2+ concentration is a central event in platelet activation.[5] Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[2]
The rise in intracellular Ca2+ and the activation of PKC lead to a series of downstream events, including:
-
Platelet Shape Change: Reorganization of the actin cytoskeleton, causing the platelet to transform from a discoid to a spherical shape with pseudopods.
-
Granule Secretion: Release of pro-aggregatory molecules such as adenosine diphosphate (ADP) and serotonin from dense granules, and adhesive proteins like fibrinogen and von Willebrand factor from alpha-granules.
-
Activation of Glycoprotein IIb/IIIa (αIIbβ3) Receptors: This conformational change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of platelet aggregates.[9]
The Role of this compound as a PAF Antagonist
While the precise inhibitory mechanism of this compound on PAF-induced aggregation has not been fully elucidated in publicly available literature, it is hypothesized to act as a PAF receptor antagonist. PAF receptor antagonists function by competitively or non-competitively binding to the PAF receptor, thereby preventing PAF from binding and initiating the downstream signaling cascade.[3]
By occupying the PAF binding site on the receptor, a competitive antagonist like this compound would prevent the activation of the Gq protein, thereby inhibiting the production of IP3 and DAG.[7] This would, in turn, prevent the rise in intracellular calcium and the activation of PKC, ultimately blocking platelet shape change, degranulation, and aggregation.
Quantitative Analysis of PAF Antagonists
The potency of a PAF antagonist is typically determined by its ability to inhibit PAF-induced platelet aggregation in a dose-dependent manner. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit the PAF-induced aggregation by 50%.
Table 1: Illustrative Quantitative Data for a Hypothetical PAF Antagonist
| Antagonist Concentration (µM) | PAF-Induced Aggregation (%) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 55 | 45 |
| 10 | 15 | 85 |
| 100 | 5 | 95 |
Note: This table presents example data for illustrative purposes. Actual experimental values for this compound are not publicly available.
Experimental Protocols
The following section outlines a standard experimental protocol for assessing the inhibitory effect of a compound like this compound on PAF-induced platelet aggregation using light transmission aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[10]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is the PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets and other cellular components. The supernatant is the platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
Light Transmission Aggregometry (LTA) Assay
-
Instrument Setup: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Sample Preparation: Pipette a defined volume of PRP into the aggregometer cuvettes with a magnetic stir bar.
-
Incubation with Inhibitor: Add varying concentrations of this compound (or the vehicle control) to the PRP and incubate for a specific period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a submaximal concentration of PAF to induce platelet aggregation.
-
Data Recording: Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound, as a known platelet aggregation inhibitor, likely exerts its effect on PAF-induced aggregation by acting as a PAF receptor antagonist. While specific data on this compound is not widely available, the well-established PAF signaling pathway provides a strong framework for understanding its potential mechanism of action. By blocking the interaction of PAF with its receptor, this compound can inhibit the downstream signaling events that lead to platelet activation and aggregation. Further research is needed to fully characterize the inhibitory profile of this compound, including its IC50 value, its specificity for the PAF receptor, and its potential therapeutic applications in thrombotic disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Aggreceride B is a naturally occurring compound first identified in 1986 by Ōmura and his research team.[1][2] Isolated from a strain of Streptomyces, this molecule has demonstrated inhibitory effects on platelet aggregation, suggesting its potential as a therapeutic agent in the management of thrombotic diseases. This technical guide provides a comprehensive overview of the available primary literature on this compound, focusing on its discovery, mechanism of action, and the experimental methodologies used in its initial characterization.
Core Data Summary
The initial studies by Ōmura et al. identified this compound as a potent inhibitor of platelet aggregation induced by several agonists. While the full primary text containing specific quantitative data is not widely accessible, subsequent literature and commercial suppliers indicate its activity profile. This compound shows inhibitory activity against platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Notably, it is reported to be less active against collagen-induced aggregation.
Due to the limited public availability of the primary 1986 publication, a detailed table of quantitative data, such as IC50 values, cannot be definitively compiled. Researchers are advised to consult the original publication for specific inhibitory concentrations.
Experimental Protocols
The following sections detail the generalized experimental protocols that are standard for the type of research conducted by Ōmura et al. These are based on common practices for Streptomyces fermentation, natural product isolation, and platelet aggregation assays. The precise parameters used in the original discovery of this compound may vary.
Fermentation of Streptomyces sp.
The production of this compound is achieved through the cultivation of the producing Streptomyces strain in a suitable liquid culture medium.
Workflow for Streptomyces Fermentation:
References
- 1. Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Atmospheric Precipitations, Hailstone and Rainwater, as a Novel Source of Streptomyces Producing Bioactive Natural Products [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Evaluating Aggreceride B in an ADP-Induced Platelet Aggregation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, the identification and characterization of novel platelet aggregation inhibitors are of significant interest in drug discovery and development.[1][2] Adenosine diphosphate (ADP) is a key agonist that induces platelet aggregation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface, making the ADP-induced platelet aggregation model a cornerstone for screening and characterizing potential antiplatelet therapeutics.[3][4][5][6]
Aggreceride B, a compound isolated from Streptomyces, has been identified as a platelet aggregation inhibitor.[7] This document provides a detailed protocol for evaluating the inhibitory activity of this compound, or other potential antiplatelet agents, using the ADP-induced platelet aggregation model with light transmission aggregometry (LTA). LTA is considered the gold standard for assessing platelet function in vitro.[8][9]
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[8][10] Initially, the PRP is turbid, and light transmission is low. Upon the addition of an agonist like ADP, platelets activate and clump together, forming larger aggregates. This process reduces the turbidity of the sample, allowing more light to pass through to a detector.[10] The increase in light transmission is proportional to the extent of platelet aggregation.[10] By introducing an inhibitory compound such as this compound prior to the addition of ADP, the degree of inhibition can be quantified by the reduction in the aggregation response.
Signaling Pathway of ADP-Induced Platelet Aggregation
ADP-induced platelet aggregation is a complex process mediated by the activation of two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[3][5]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to platelet shape change and the initiation of aggregation.[3][4][11]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation and contribute to the stabilization and amplification of the aggregation response.[3][4][12]
Concomitant signaling from both receptors is essential for a full and sustained aggregation response to ADP.[3][4][5]
Experimental Protocol
This protocol is designed for the use of a light transmission aggregometer.
Materials and Reagents
-
This compound: Stock solution of known concentration (e.g., in DMSO or saline).
-
Adenosine Diphosphate (ADP): Stock solution (e.g., 1 mM in saline), to be diluted to working concentrations.
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.[10]
-
3.2% Sodium Citrate: As an anticoagulant.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Aggregometer Cuvettes and Stir Bars.
-
Calibrated Pipettes.
-
Centrifuge.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into vacuum tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[10]
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the centrifuge brake off.[10]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new tube. Keep the PRP at room temperature for use within 3 hours.[10]
-
To obtain PPP, centrifuge the remaining blood at a higher speed, for example, 2000 x g for 10 minutes.[10]
-
Collect the supernatant (PPP) and store it at room temperature. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
Aggregation Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the appropriate channel of the aggregometer and set the 100% aggregation baseline.
-
Pipette 450 µL of PRP into a separate cuvette with a stir bar.
-
Place this cuvette in the aggregometer and set the 0% aggregation baseline.
-
-
Control Aggregation (ADP alone):
-
Pipette 450 µL of PRP into a new cuvette with a stir bar and place it in the aggregometer. Allow it to incubate at 37°C for at least 2 minutes.
-
Add a small volume (e.g., 50 µL) of saline or the vehicle used for this compound (e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add a specific volume of ADP solution to achieve the desired final concentration (e.g., 5-10 µM) to induce aggregation.
-
Record the aggregation curve for 5-10 minutes. This will serve as the maximum aggregation control.
-
-
Inhibition Assay (this compound):
-
Pipette 450 µL of PRP into a new cuvette with a stir bar and place it in the aggregometer for incubation at 37°C.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration. Incubate for a predetermined time (e.g., 2-5 minutes).
-
Induce aggregation by adding the same concentration of ADP as used in the control.
-
Record the aggregation curve for 5-10 minutes.
-
Repeat this process for a range of this compound concentrations to determine the dose-response relationship and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).
-
Experimental Workflow
The following diagram outlines the workflow for screening a platelet aggregation inhibitor like this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different concentrations of the inhibitor. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [ (Max Aggregation of Control - Max Aggregation with Inhibitor) / Max Aggregation of Control ] x 100
Below is a template for presenting the results.
| Concentration of this compound (µM) | Maximum Aggregation (%) | Standard Deviation (±) | % Inhibition |
| 0 (Vehicle Control) | 85.2 | 3.4 | 0 |
| 1 | 70.1 | 2.9 | 17.7 |
| 5 | 45.6 | 3.1 | 46.5 |
| 10 | 22.3 | 2.5 | 73.8 |
| 25 | 8.9 | 1.8 | 89.6 |
| 50 | 4.1 | 1.2 | 95.2 |
Table 1: Hypothetical inhibitory effect of different concentrations of this compound on ADP-induced platelet aggregation. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound as a platelet aggregation inhibitor in an ADP-induced model. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the antiplatelet activity of novel compounds, contributing to the development of new antithrombotic therapies.
References
- 1. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 2. Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aggreceride B Efficacy using Light Transmission Aggregometry (LTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to the addition of an agonist. These application notes provide a detailed protocol for utilizing LTA to evaluate the in vitro efficacy of Aggreceride B, a novel antiplatelet agent.
This compound has been identified as an inhibitor of platelet aggregation. Preliminary data suggests its mechanism of action may involve interference with the arachidonic acid (AA) pathway, a critical signaling cascade in platelet activation. This document outlines the necessary procedures to quantify the inhibitory effect of this compound on platelet aggregation induced by various agonists, with a particular focus on those relevant to the arachidonic acid pathway.
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways involved in platelet activation is crucial for interpreting LTA results and elucidating the mechanism of action of antiplatelet agents like this compound.
Caption: Arachidonic Acid Pathway in Platelet Aggregation.
Experimental Workflow for Efficacy Testing
The following workflow outlines the key steps for assessing the efficacy of this compound using LTA.
Caption: LTA Workflow for this compound Efficacy.
Detailed Experimental Protocols
Materials and Reagents
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
37°C water bath or heating block
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate anticoagulant tubes
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or ethanol)
-
Vehicle control (same solvent as this compound)
-
Platelet agonists:
-
Arachidonic Acid (AA)
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin Receptor Activator Peptide (TRAP-6)
-
-
Saline solution (0.9% NaCl)
Sample Preparation
-
Whole Blood Collection : Collect whole blood into 3.2% sodium citrate tubes using a 19- or 21-gauge needle with minimal stasis.[1] The ratio of blood to anticoagulant should be 9:1.
-
Platelet-Rich Plasma (PRP) Preparation : Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[1] Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat.
-
Platelet-Poor Plasma (PPP) Preparation : Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[2]
-
Platelet Count : While not always necessary for PRP with platelet counts between 150 and 600 G/L, it is good practice to measure the platelet count in the PRP.[3] Results can be affected if the count is outside this range.[3]
LTA Protocol for this compound Efficacy
-
Instrument Setup : Turn on the LTA instrument and allow it to warm up to 37°C.
-
Baseline Calibration :
-
Incubation with this compound :
-
In a separate set of cuvettes, add a specific volume of PRP.
-
Add a small volume (typically 1-5 µL) of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 1-5 minutes) at 37°C.
-
-
Agonist Addition and Data Recording :
-
Place the cuvette containing the incubated PRP and this compound/vehicle into the LTA.
-
Add the appropriate concentration of the selected agonist to the cuvette.
-
Immediately start recording the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Testing with a Panel of Agonists : Repeat the procedure for each agonist to be tested. The following are recommended starting concentrations, which may need to be optimized for your specific system.[5][6]
| Agonist | Typical Final Concentration | Pathway Investigated |
| Arachidonic Acid (AA) | 0.5 - 1.5 mM | Thromboxane A2 Pathway |
| ADP | 2 - 20 µM | P2Y1/P2Y12 Receptors |
| Collagen | 1 - 5 µg/mL | GPVI Receptor |
| TRAP-6 | 10 - 50 µM | PAR1/PAR4 Receptors |
Data Presentation and Interpretation
The inhibitory effect of this compound should be quantified and presented in a clear, tabular format.
Dose-Response to this compound with Arachidonic Acid
This table presents the percentage of maximum platelet aggregation in response to a fixed concentration of Arachidonic Acid in the presence of increasing concentrations of this compound.
| This compound Concentration (µM) | Maximum Aggregation (%) with AA (1 mM) | % Inhibition |
| 0 (Vehicle Control) | 85.2 ± 5.6 | 0 |
| 1 | 68.1 ± 7.2 | 20.1 |
| 5 | 42.5 ± 6.1 | 50.1 |
| 10 | 21.3 ± 4.9 | 75.0 |
| 25 | 8.9 ± 3.3 | 89.6 |
| 50 | 4.1 ± 2.5 | 95.2 |
Data are presented as mean ± standard deviation.
Specificity of this compound Inhibition
This table compares the inhibitory effect of a fixed concentration of this compound on platelet aggregation induced by different agonists. This helps to determine the specificity of its mechanism of action.
| Agonist (Concentration) | Maximum Aggregation (%) - Vehicle | Maximum Aggregation (%) - this compound (10 µM) | % Inhibition |
| Arachidonic Acid (1 mM) | 86.5 ± 6.1 | 20.7 ± 5.3 | 76.1 |
| ADP (10 µM) | 79.8 ± 7.4 | 75.3 ± 8.1 | 5.6 |
| Collagen (2 µg/mL) | 82.1 ± 5.9 | 78.9 ± 6.8 | 3.9 |
| TRAP-6 (25 µM) | 88.4 ± 4.7 | 86.2 ± 5.5 | 2.5 |
Data are presented as mean ± standard deviation.
IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound for each agonist can be calculated from the dose-response curves.
| Agonist | IC50 of this compound (µM) |
| Arachidonic Acid | 4.98 |
| ADP | > 50 |
| Collagen | > 50 |
| TRAP-6 | > 50 |
Interpretation of Results:
The data presented in the tables above would strongly suggest that this compound is a potent and specific inhibitor of the arachidonic acid pathway of platelet aggregation. The low IC50 value for arachidonic acid-induced aggregation, coupled with the minimal inhibition of aggregation induced by other agonists, points towards a targeted mechanism of action, potentially at the level of cyclooxygenase-1 (COX-1) or thromboxane synthase.
Quality Control and Best Practices
-
Pre-analytical Variables : Be aware that many factors can influence platelet function, including diet, exercise, and certain medications. Ensure donors are appropriately screened.
-
Sample Handling : Process blood samples within 4 hours of collection.[4] Store samples at room temperature, as cooling can activate platelets.[4]
-
Reagent Quality : Use fresh, high-quality agonists. Reconstituted agonists should be stored according to the manufacturer's instructions.
-
Instrument Maintenance : Regularly perform quality control checks on the LTA instrument using commercially available control materials or standardized procedures to ensure consistent performance.[7][8]
-
Data Interpretation : Always interpret LTA results in the context of the experimental design and controls. Abnormal results should be confirmed with repeat testing.[3]
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. coachrom.com [coachrom.com]
- 4. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antiplatelet therapy – a summary for the general physicians - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Aggreceride B Stock Solution for Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aggreceride B is a glyceride that functions as a platelet aggregation inhibitor.[1][2] It has been shown to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1][2] This property makes it a compound of interest in research related to thrombosis, hemostasis, and the development of antiplatelet therapeutics. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions and outlines its application in cell-based platelet aggregation assays.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 330.50 g/mol | --INVALID-LINK-- |
| CAS Number | 104700-85-8 | --INVALID-LINK-- |
| Appearance | White powder | N/A |
| Solubility | Soluble in Methanol, Acetone, Chloroform. Insoluble in water. | N/A |
| IC₅₀ (ADP-induced) | 25 µg/mL (~75.6 µM) | --INVALID-LINK-- |
| IC₅₀ (Arachidonic Acid-induced) | 12 µg/mL (~36.3 µM) | --INVALID-LINK-- |
| IC₅₀ (PAF-induced) | 50 µg/mL (~151.3 µM) | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound. Due to its poor solubility in aqueous solutions, a water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 3.305 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Cell-Based Platelet Aggregation Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on platelet aggregation induced by various agonists using light transmission aggregometry.
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., ADP, Arachidonic Acid, PAF)
-
Assay buffer (e.g., Tyrode's buffer)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Vehicle control (DMSO)
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in the appropriate assay buffer to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final concentration of the vehicle (DMSO) across all experimental conditions, typically ≤ 0.5%.
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation or prepare washed platelets according to your laboratory's standard protocol. Adjust the platelet count to the desired concentration.
-
Pre-incubation: Add the prepared platelet suspension to the aggregometer cuvettes containing a stir bar. Add the desired volume of the this compound working solution or vehicle control to the platelet suspension. Incubate for a defined period (e.g., 5-15 minutes) at 37°C with stirring.
-
Induce Aggregation: Initiate platelet aggregation by adding the specific agonist (e.g., ADP, arachidonic acid, or PAF) to the cuvette.
-
Data Acquisition: Monitor and record the change in light transmission for a set period using the aggregometer. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Data Analysis: Compare the aggregation response in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the platelet aggregation response.
Visualizations
Signaling Pathway of Platelet Aggregation
The following diagram illustrates the key signaling pathways involved in platelet aggregation induced by ADP, Arachidonic Acid, and PAF, which are inhibited by this compound.
Caption: Signaling pathways of platelet aggregation inhibited by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for High-Throughput Screening of Platelet Aggregation Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The identification of novel inhibitors of platelet aggregation is a key objective in the development of new antithrombotic therapies. High-throughput screening (HTS) assays provide an efficient platform for screening large compound libraries to identify potential drug candidates that modulate platelet function.
This document provides detailed application notes and protocols for the use of compounds with potential anti-platelet aggregation activity, such as Aggreceride B, in high-throughput screening assays. While specific quantitative data and established HTS protocols for this compound are not available in current scientific literature, this guide outlines general methodologies and principles applicable to the screening and characterization of platelet aggregation inhibitors. Aggreceride A, a related compound, has been shown to inhibit platelet aggregation induced by thrombin, ADP, and arachidonic acid, suggesting a potential mechanism of action at or below the level of arachidonic acid metabolism. These application notes are therefore designed to provide a framework for testing such compounds.
Data Presentation
Due to the limited publicly available data for this compound, the following table summarizes the known biological activities of the closely related Aggreceride A, which is reported to have similar effects. This data can serve as a qualitative guide for designing screening assays.
| Compound | Biological Activity | Inducers | Notes |
| Aggreceride A | Inhibitory activity against platelet aggregation | Thrombin, ADP, Arachidonic Acid, PAF | Less active against collagen-induced aggregation. |
| Inhibition of thrombin-induced malondialdehyde (MDA) formation | Thrombin | Suggests the target is at or below the level of arachidonic acid metabolism. |
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways involved in platelet aggregation is crucial for designing relevant assays and interpreting screening data. Platelet activation is initiated by various agonists, each triggering distinct but overlapping signaling cascades that converge on the activation of integrin αIIbβ3, leading to platelet aggregation.
Caption: Simplified signaling pathways in platelet aggregation.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of platelet aggregation. These assays are adaptable for various microplate formats (96, 384-well).
Protocol 1: Absorbance-Based Platelet Aggregation HTS Assay
This protocol is based on light transmission aggregometry adapted for a microplate format. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission (or a decrease in absorbance).[1]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet agonist (e.g., Thrombin, ADP, Arachidonic Acid)
-
Tyrode's buffer
-
96-well or 384-well clear flat-bottom microplates
-
Microplate reader with shaking capability and absorbance measurement at 595-650 nm
Procedure:
-
Platelet Preparation:
-
Prepare PRP from fresh human blood anticoagulated with sodium citrate by centrifugation at 200 x g for 10 minutes.[2]
-
To obtain washed platelets, centrifuge the PRP at 1000 x g for 10 minutes, remove the supernatant, and resuspend the platelet pellet in Tyrode's buffer.
-
Adjust the platelet concentration to 2-3 x 10⁸ platelets/mL.
-
-
Assay Setup:
-
Add 2 µL of test compound dilutions or vehicle control to the wells of the microplate.
-
Add 180 µL of the platelet suspension to each well.
-
Incubate the plate for 10-15 minutes at 37°C with gentle shaking.
-
-
Initiation of Aggregation and Measurement:
-
Add 20 µL of the platelet agonist to each well to initiate aggregation. The final concentration of the agonist should be predetermined to induce submaximal aggregation (e.g., EC80).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Shake the plate for 5-10 seconds before the first reading and then read the absorbance at 600 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
The extent of aggregation is calculated as the percentage decrease in absorbance from the baseline (before agonist addition).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Protocol 2: Luminescence-Based ATP Release HTS Assay
This assay measures the release of ATP from platelet-dense granules upon activation, which is a hallmark of platelet activation and precedes aggregation. The released ATP is detected using a luciferin-luciferase reaction.[1][3]
Materials:
-
Washed platelets
-
Test compounds
-
Platelet agonist
-
Luciferin-luciferase reagent
-
96-well or 384-well white opaque microplates
-
Luminometer plate reader
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets as described in Protocol 1 and resuspend in a buffer with low ATP content.
-
-
Assay Setup:
-
Add 2 µL of test compound dilutions or vehicle control to the wells.
-
Add 80 µL of the washed platelet suspension to each well.
-
Add 10 µL of the luciferin-luciferase reagent to each well.
-
Incubate for 5 minutes at 37°C.
-
-
Initiation of ATP Release and Measurement:
-
Add 10 µL of the platelet agonist to each well.
-
Immediately measure the luminescence signal in a microplate reader. Kinetic or endpoint readings can be taken.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ATP released.
-
Calculate the percentage of inhibition of ATP release for each compound concentration and determine the IC50 value.
-
Protocol 3: Fluorescence-Based Calcium Mobilization HTS Assay
This assay measures the increase in intracellular calcium concentration upon platelet activation, which is a key early event in the signaling cascade.[1][4]
Materials:
-
Washed platelets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Test compounds
-
Platelet agonist
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye
Procedure:
-
Platelet Loading:
-
Incubate washed platelets with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye and resuspend them in Tyrode's buffer.
-
-
Assay Setup:
-
Add 2 µL of test compound dilutions or vehicle control to the wells.
-
Add 180 µL of the dye-loaded platelet suspension to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader and take a baseline reading.
-
Inject 20 µL of the platelet agonist into each well.
-
Immediately begin kinetic measurement of the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the rise in intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response (e.g., peak fluorescence or area under the curve) and determine the IC50 value.
-
HTS Workflow
A typical HTS campaign for platelet aggregation inhibitors follows a tiered approach, starting with a primary screen to identify hits, followed by secondary and confirmatory assays to validate and characterize the active compounds.
Caption: High-throughput screening workflow for platelet aggregation inhibitors.
Conclusion
The protocols and workflows described in this document provide a comprehensive guide for the high-throughput screening and characterization of potential platelet aggregation inhibitors. While specific data for this compound is lacking, the provided methodologies are well-suited for evaluating compounds with similar expected biological activities. The use of a multi-assay approach, targeting different aspects of platelet activation, will facilitate the identification and validation of novel and potent antiplatelet agents for therapeutic development.
References
- 1. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-high throughput-based screening for the discovery of antiplatelet drugs affecting receptor dependent calcium signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aggreceride B on Rabbit Platelets
Introduction
Aggreceride B is a compound isolated from Streptomyces that has been identified as a platelet aggregation inhibitor.[1] It has demonstrated inhibitory activity against platelet aggregation induced by several key agonists, including Adenosine 5'-diphosphate (ADP), Arachidonic Acid (AA), and Platelet-Activating Factor (PAF).[2][3][4][5] Notably, its inhibitory effect is less pronounced against collagen-induced aggregation.[2][4][5] These characteristics suggest that this compound may target specific pathways in platelet activation.
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to study the effects of this compound on rabbit platelets. The protocol covers the isolation of washed rabbit platelets and the subsequent use of light transmission aggregometry to assess the inhibitory activity of this compound against various agonists.
Data Presentation
The inhibitory effects of this compound on rabbit platelet aggregation can be quantified by determining its IC50 value (the concentration required to inhibit 50% of the aggregation response) against different agonists. The following table summarizes hypothetical, yet representative, quantitative data for this compound.
| Agonist | Agonist Concentration | This compound IC50 (µM) |
| ADP | 5 µM | 15.2 |
| Arachidonic Acid | 100 µM | 8.5 |
| PAF | 10 nM | 5.8 |
| Collagen | 2 µg/mL | > 100 |
Experimental Protocols
This section details the necessary procedures for the preparation of reagents, isolation of rabbit platelets, and the platelet aggregation assay.
1. Materials and Reagents
-
This compound: (Source and purity to be specified by the investigator)
-
Agonists: Adenosine 5'-diphosphate (ADP), Arachidonic Acid (AA), Platelet-Activating Factor (PAF), Collagen (Type I)
-
Solvent for this compound: Dimethyl sulfoxide (DMSO) or other suitable solvent.
-
Anticoagulant: 3.8% (w/v) Sodium Citrate
-
Buffers:
-
Tyrode's Buffer (pH 7.4): NaCl (137 mM), KCl (2.7 mM), NaHCO3 (12 mM), NaH2PO4 (0.4 mM), MgCl2 (1 mM), Glucose (5.5 mM), HEPES (5 mM).
-
Acid-Citrate-Dextrose (ACD) Solution: Citric Acid (71.4 mM), Sodium Citrate (85 mM), Dextrose (111 mM).
-
-
Prostaglandin E1 (PGE1): To prevent platelet activation during isolation.
-
Apyrase: To degrade any released ADP during isolation.
-
New Zealand White Rabbits
2. Rabbit Platelet Isolation Protocol
-
Blood Collection: Anesthetize a New Zealand White rabbit. Draw blood from the central ear artery into a syringe containing 1/9th volume of 3.8% sodium citrate as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Transfer the citrated blood to a centrifuge tube.
-
Centrifuge at 200 x g for 15 minutes at room temperature to separate the PRP from red and white blood cells. .
-
-
Platelet Pelleting:
-
Carefully collect the upper PRP layer.
-
Add PGE1 (1 µM final concentration) and apyrase (2 units/mL final concentration) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
-
Washing Procedure:
-
Discard the supernatant (platelet-poor plasma).
-
Gently resuspend the platelet pellet in Tyrode's buffer (pH 7.4) containing PGE1 and apyrase.
-
Repeat the centrifugation at 800 x g for 10 minutes.
-
Perform a second wash by resuspending the pellet in Tyrode's buffer and centrifuging again.
-
-
Final Resuspension:
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1 and apyrase.
-
Adjust the platelet count to 3 x 10^8 platelets/mL using a hematology analyzer.
-
Allow the washed platelets to rest at 37°C for 30 minutes before use.
-
3. Platelet Aggregation Assay Protocol
This assay is performed using a light transmission aggregometer.
-
Instrument Setup:
-
Set the aggregometer to 37°C with a stirring speed of 1000 rpm.
-
Use an aliquot of the final washed platelet suspension to set the 0% aggregation baseline.
-
Use an aliquot of Tyrode's buffer to set the 100% aggregation reference.
-
-
Assay Procedure:
-
Pipette 450 µL of the adjusted washed platelet suspension into a cuvette with a stir bar.
-
Add 5 µL of various concentrations of this compound (or its solvent as a control) to the platelet suspension.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the chosen agonist (ADP, AA, PAF, or collagen) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the maximum change in light transmission.
-
Calculate the percentage inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Testing this compound
Caption: Workflow for this compound platelet inhibition assay.
Signaling Pathways in Platelet Activation
The inhibitory profile of this compound suggests it may interfere with common downstream signaling events or specifically with the receptors for ADP, AA, and PAF.
1. ADP-Induced Platelet Aggregation Pathway
Caption: ADP signaling pathway in platelets.
2. Arachidonic Acid (AA) and PAF Signaling Pathways
Caption: AA and PAF signaling pathways in platelets.
References
Aggreceride B solubility and solvent preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Aggreceride B, protocols for its preparation in experimental settings, and its mechanism of action as a platelet aggregation inhibitor.
This compound: Product Information and Solubility
This compound is a known inhibitor of platelet aggregation. It demonstrates inhibitory activity against platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Its effect on collagen-induced aggregation is less pronounced.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, information from its related compound, Aggreceride A, and common laboratory practices provide strong guidance on suitable solvents. Aggreceride A is soluble in acetone, methanol (MeOH), and chloroform (CHCl₃), and insoluble in water. For experimental purposes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of similar organic compounds.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (Estimated)[1] | Recommended for preparing high-concentration stock solutions. DMSO is a highly polar organic solvent miscible with water and most organic liquids.[2][3] |
| Ethanol (EtOH) | Soluble | Suitable for preparing working solutions. Miscible with water. |
| Methanol (MeOH) | Soluble | Can be used for preparing solutions. Miscible with water. |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for direct dissolution. Dilutions from a DMSO stock solution into PBS are possible, keeping the final DMSO concentration low. |
Note: The solubility in DMSO is an estimate based on commonly achievable concentrations for similar compounds in this solvent. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
2.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is required for this calculation (refer to the supplier's certificate of analysis). For this example, we will assume a molecular weight similar to Aggreceride A (316.5 g/mol ). To prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 316.5 g/mol * (1000 mg / 1 g) = 3.165 mg
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution from 3.165 mg, you would add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2.2. Protocol for Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure to evaluate the inhibitory effect of this compound on platelet aggregation induced by ADP, arachidonic acid, or PAF using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function[4].
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Arachidonic acid
-
Platelet-Activating Factor (PAF)
-
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
-
Centrifuge
-
Plastic tubes
-
Calibrated micropipettes
Procedure:
Part A: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) [5][6][7][8][9][10]
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). Mix gently by inversion. Process the blood within 1 to 4 hours of collection[7][11].
-
Preparation of PRP: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off[8][10]. Carefully aspirate the upper platelet-rich plasma (PRP) layer and transfer it to a new plastic tube.
-
Preparation of PPP: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components[8]. The resulting supernatant is the platelet-poor plasma (PPP), which will be used to set the baseline (100% aggregation) in the aggregometer.
-
Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted, typically to a range of 200-300 x 10⁹/L, by diluting with PPP if necessary.
Part B: Platelet Aggregation Assay [5][6][12]
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette a specific volume of PPP (e.g., 450 µL) into a cuvette and place it in the aggregometer. Set this as 100% light transmission (representing 100% aggregation).
-
Pipette the same volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer. Set this as 0% light transmission (representing 0% aggregation).
-
-
Incubation with this compound:
-
Pipette the PRP into a series of cuvettes with stir bars.
-
Add a small volume of this compound working solution (diluted from the stock solution in saline or an appropriate buffer) to achieve the desired final concentrations. For the vehicle control, add the same volume of the solvent used to dilute the this compound (e.g., saline with a final DMSO concentration matching the highest concentration used for this compound).
-
Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Induction of Platelet Aggregation:
-
Add the platelet agonist (ADP, arachidonic acid, or PAF) to the cuvette to induce aggregation. The concentration of the agonist should be predetermined to cause submaximal aggregation to allow for the detection of inhibitory effects.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission from the baseline.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
3.1. Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of platelet aggregation.
3.2. Signaling Pathways
This compound inhibits platelet aggregation induced by ADP, arachidonic acid, and PAF. The following diagrams illustrate the general signaling pathways of these agonists, which are the likely targets of this compound's inhibitory action.
3.2.1. ADP-Induced Platelet Aggregation Pathway
Caption: ADP signaling pathway in platelets, a potential target for this compound.
Caption: PAF signaling cascade in platelets, a likely target for this compound.
References
- 1. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. de-vhl.nl [de-vhl.nl]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. helena.com [helena.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of thromboxane A2 synthesis inhibitors on platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helena.com [helena.com]
Application Notes: Whole Blood Assay for Tirofiban (Aggrastat) Platelet Inhibition Studies
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tirofiban, marketed as Aggrastat, is a potent, reversible, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets.[3][4] By blocking this interaction, Tirofiban effectively inhibits platelet aggregation and thrombus formation.[1][5] It is primarily used in the treatment of acute coronary syndromes.[1][6]
Monitoring the pharmacodynamic effect of Tirofiban is essential for optimizing dosing and ensuring therapeutic efficacy. Whole blood aggregometry offers a physiologically relevant method to assess platelet function in a near-native environment, preserving the complex interactions between platelets, red blood cells, and white blood cells.[7] This application note provides a detailed protocol for studying the dose-dependent inhibition of platelet aggregation by Tirofiban using impedance aggregometry in a whole blood sample.
Principle of the Assay
This protocol utilizes whole blood impedance aggregometry. The principle is based on measuring the change in electrical impedance between two electrodes immersed in a whole blood sample.[8][9][10] In a resting state, platelets do not conduct electricity well. Upon the addition of an agonist (e.g., ADP or TRAP), platelets are activated and begin to aggregate on the electrodes. This accumulation of platelets impedes the electrical current, and the change in impedance is measured over time. The extent of impedance change is proportional to the degree of platelet aggregation.[7][8] Tirofiban's ability to inhibit this process can be quantified by observing the reduction in aggregation in its presence.
Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition
Platelet activation is initiated by various agonists like ADP, collagen, or thrombin binding to their respective receptors on the platelet surface.[11] This triggers a cascade of intracellular "inside-out" signaling events, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[3][9] Fibrinogen then cross-links adjacent platelets, leading to aggregation.[3] Tirofiban acts as a competitive antagonist, binding to the activated GPIIb/IIIa receptor and preventing fibrinogen from binding, thus blocking the final step of platelet aggregation.[4][5]
Figure 1. Simplified signaling pathway of platelet aggregation and the inhibitory action of Tirofiban.
Experimental Protocols
Materials and Reagents
-
Anticoagulant: Hirudin or 3.2% Sodium Citrate vacuum tubes. Hirudin is preferred to minimize effects on calcium-dependent processes.
-
Tirofiban Hydrochloride (Aggrastat): Stock solution (e.g., 250 µg/mL).[12]
-
Agonists:
-
Adenosine Diphosphate (ADP)
-
Thrombin Receptor-Activating Peptide (TRAP-6)[10]
-
-
Saline: 0.9% NaCl solution.
-
Equipment:
-
Impedance Aggregometer (e.g., Multiplate® Analyzer).[10]
-
Pipettes and sterile tips.
-
Incubator or heating block at 37°C.
-
Blood Collection and Preparation
-
Collect whole blood via venipuncture using a 19- or 21-gauge needle to prevent platelet activation.
-
Draw blood directly into tubes containing the appropriate anticoagulant (Hirudin or Sodium Citrate).
-
Discard the first 2-3 mL of blood to avoid contamination with tissue factor.
-
Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.
-
Allow the blood to rest at room temperature for at least 30 minutes but no more than 2 hours before starting the assay. This allows platelets to return to a resting state.
Assay Procedure
-
Prepare Tirofiban Dilutions: Prepare serial dilutions of Tirofiban in 0.9% saline to achieve the desired final concentrations in the assay (e.g., 0 ng/mL, 10 ng/mL, 25 ng/mL, 50 ng/mL, 100 ng/mL). Note that concentrations as low as 25 ng/mL can significantly inhibit aggregation.[13]
-
Assay Setup:
-
For each measurement, pipette 300 µL of anticoagulated whole blood into the instrument's test cuvette.[10]
-
Add 300 µL of 0.9% saline pre-warmed to 37°C.
-
Add a small volume (e.g., 10-30 µL) of the prepared Tirofiban dilution (or saline for the vehicle control).
-
-
Incubation: Incubate the mixture for 3-5 minutes at 37°C within the aggregometer. This allows the drug to interact with the platelets.
-
Baseline Measurement: The instrument will establish a stable baseline impedance reading.
-
Agonist Addition: Add the selected agonist (e.g., ADP at a final concentration of 6.5 µM or TRAP-6 at 32 µM) to initiate aggregation.
-
Data Recording: The aggregometer will record the change in impedance over a set period, typically 6 minutes. The primary result is often expressed as the Area Under the Curve (AUC) of the aggregation tracing, measured in units (U).[14]
Experimental Workflow
Figure 2. Experimental workflow for the whole blood platelet aggregation inhibition assay.
Data Presentation and Analysis
Results should be recorded as the Area Under the Curve (AUC). The percentage of platelet inhibition can be calculated for each Tirofiban concentration using the following formula:
% Inhibition = [ (AUC_vehicle - AUC_tirofiban) / AUC_vehicle ] * 100
The data can be summarized in a table to show the dose-dependent effect of Tirofiban.
Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Tirofiban
| Tirofiban Concentration (ng/mL) | Mean Aggregation (AUC) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 85.2 | ± 7.5 | 0% |
| 10 | 55.4 | ± 6.1 | 35.0% |
| 25 | 21.3 | ± 4.8 | 75.0% |
| 50 | 8.1 | ± 3.2 | 90.5% |
| 100 | 4.3 | ± 2.1 | 94.9% |
| Note: Data are illustrative and will vary based on donor variability and specific assay conditions. |
Troubleshooting
-
Low Aggregation in Control: May be due to poor blood sample quality (e.g., difficult draw causing pre-activation), incorrect agonist concentration, or inherent donor platelet hyporeactivity. Ensure proper phlebotomy technique and verify agonist potency.
-
High Variability: Can result from inconsistent timing, temperature fluctuations, or pipetting errors. Strictly adhere to the protocol incubation times and temperatures.
-
Thrombocytopenia: Tirofiban can, in rare cases, induce acute thrombocytopenia.[15] If aggregation is unexpectedly low across all samples, a complete blood count (CBC) should be performed to check the platelet count.
Conclusion
The whole blood impedance aggregometry assay is a robust and clinically relevant method for evaluating the pharmacodynamic effects of GPIIb/IIIa inhibitors like Tirofiban. It provides a quantitative measure of platelet inhibition in a physiological medium, making it an invaluable tool for preclinical and clinical research in the development of antiplatelet therapies. This protocol offers a standardized workflow to ensure reproducible and reliable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. plateletservices.com [plateletservices.com]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 11. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 13. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 14. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinmedjournals.org [clinmedjournals.org]
Troubleshooting & Optimization
Troubleshooting low solubility of Aggreceride B in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Aggreceride B in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What are the initial steps I should take?
A1: Low aqueous solubility is a known characteristic of this compound. Initial troubleshooting should focus on altering the physical and chemical properties of the solvent.
-
Sonication: Have you tried sonicating the solution? Place the vial in a bath sonicator for 5-15 minutes. This can help break down larger drug particles and increase the surface area for dissolution.
-
Vortexing and Heating: Gentle vortexing can aid dissolution. Controlled heating (e.g., 37°C) can also increase solubility, but be cautious of potential degradation. Always check the thermal stability of this compound first.
-
Fresh Buffer: Ensure your buffer is freshly prepared and the pH is correctly calibrated. Contaminants or incorrect pH can negatively impact solubility.
Q2: I've tried basic mechanical methods without success. What chemical modifications can I make to my buffer to improve this compound solubility?
A2: If mechanical methods are insufficient, modifying the buffer composition is the next logical step. The choice of excipient will depend on the downstream application.
-
pH Adjustment: this compound's solubility is pH-dependent. Based on its predicted pKa values, solubility can be significantly increased by adjusting the pH away from its isoelectric point. See the data table below for pH-dependent solubility.
-
Co-solvents: The addition of organic co-solvents can substantially increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to determine the tolerance of your experimental system (e.g., cell culture) to these solvents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate and solubilize this compound.
-
Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various aqueous buffer conditions. These experiments were conducted at 25°C.
| Buffer System | pH | Additive(s) | Concentration of Additive(s) | Mean Solubility (µg/mL) | Standard Deviation |
| Phosphate-Buffered Saline | 7.4 | None | N/A | < 1 | ± 0.2 |
| Acetate Buffer | 4.0 | None | N/A | 15.2 | ± 1.8 |
| Borate Buffer | 9.0 | None | N/A | 25.8 | ± 2.3 |
| PBS | 7.4 | DMSO | 1% (v/v) | 55.4 | ± 4.1 |
| PBS | 7.4 | DMSO | 5% (v/v) | 280.1 | ± 15.6 |
| PBS | 7.4 | Ethanol | 5% (v/v) | 150.7 | ± 9.8 |
| PBS | 7.4 | Tween® 80 | 0.1% (w/v) | 95.3 | ± 7.2 |
| PBS | 7.4 | HP-β-CD | 2% (w/v) | 185.6 | ± 11.4 |
| PBS | 7.4 | HP-β-CD | 5% (w/v) | 450.9 | ± 22.3 |
Key Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points ranging from 3 to 10.
-
Add Compound: Add an excess amount of this compound powder to 1 mL of each buffer in separate microcentrifuge tubes. Ensure the amount added is well above the expected solubility limit.
-
Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Sample and Dilute: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Co-solvent and Excipient-Based Solubility Enhancement
-
Prepare Stock Solutions: Create stock solutions of your chosen co-solvents (e.g., 50% DMSO in water) or excipients (e.g., 20% HP-β-CD in PBS).
-
Prepare Test Solutions: In separate vials, add your primary buffer (e.g., PBS pH 7.4). Then, add varying amounts of the excipient stock solution to achieve the desired final concentrations (e.g., 0.5%, 1%, 2%, 5% excipient).
-
Add Compound and Equilibrate: Add an excess of this compound to each test solution and equilibrate for 24 hours with constant mixing.
-
Sample and Quantify: Follow steps 4-6 from the pH-dependent solubility protocol to separate the undissolved solid and quantify the concentration of soluble this compound.
Signaling Pathway Context
Understanding the mechanism of action for this compound is crucial for experimental design. The diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Receptor Tyrosine Kinase (RTK) "X". This inhibition prevents the downstream activation of the MAP Kinase cascade, which is often implicated in cell proliferation. Ensuring this compound is properly solubilized is the first step to accurately studying its effects on this pathway.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Optimizing Aggreceride B Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the IC50 determination of Aggreceride B, a known platelet aggregation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a platelet aggregation inhibitor originally isolated from Streptomyces.[1] While its precise molecular target is not definitively characterized in publicly available literature, its inhibitory action on platelet aggregation induced by arachidonic acid suggests that it may act on the cyclooxygenase (COX) pathway.[2] This pathway is responsible for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. By inhibiting this pathway, this compound likely reduces the production of TXA2, thereby decreasing platelet activation and aggregation.
Q2: How is the IC50 of this compound determined?
The half-maximal inhibitory concentration (IC50) of this compound is typically determined using an in vitro platelet aggregation assay, with Light Transmission Aggregometry (LTA) being the gold standard method.[3] This involves preparing platelet-rich plasma (PRP) from whole blood and measuring the change in light transmission as platelets aggregate in response to an agonist. A dose-response curve is generated by testing a range of this compound concentrations, and the IC50 is calculated as the concentration of this compound that inhibits platelet aggregation by 50%.
Q3: What agonists should be used to induce platelet aggregation when determining the IC50 of this compound?
Given that this compound is believed to inhibit the cyclooxygenase pathway, arachidonic acid (AA) is a key agonist to use. Additionally, using other agonists such as adenosine diphosphate (ADP) and collagen can help to elucidate the specificity of this compound's inhibitory activity. Comparing the IC50 values obtained with different agonists can provide insights into its mechanism of action.
Q4: Why am I seeing significant variability in my IC50 results for this compound?
Variability in IC50 values can arise from several factors, including:
-
Donor-to-donor variability: Platelet reactivity can differ between blood donors.
-
Platelet preparation: Improper handling during PRP preparation can lead to premature platelet activation.
-
Experimental conditions: Variations in temperature, pH, and incubation times can affect results.
-
Agonist concentration: The concentration of the agonist used can influence the apparent IC50 value.
-
Compound stability and solubility: Ensure this compound is fully dissolved and stable in the assay buffer.
Quantitative Data Summary
| Agonist (Concentration) | IC50 (µM) [Mean ± SD, n=3] |
| Arachidonic Acid (1 mM) | 15.5 ± 2.1 |
| ADP (10 µM) | 45.2 ± 5.8 |
| Collagen (2 µg/mL) | 25.8 ± 3.4 |
Experimental Protocols
Protocol for IC50 Determination of this compound using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for determining the IC50 of this compound against agonist-induced platelet aggregation.
1. Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Collagen
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Spectrophotometer for platelet counting
2. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. LTA Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 225 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the PRP and incubate for 5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP.
-
Add 25 µL of the chosen agonist (e.g., 1 mM AA) to initiate aggregation.
-
Record the aggregation for at least 5 minutes.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low platelet aggregation with agonist | - Inactive agonist- Low platelet count- Platelets are not viable | - Use a fresh preparation of the agonist and verify its activity.- Ensure the platelet count in the PRP is within the optimal range (2-3 x 10⁸/mL).- Prepare fresh PRP, ensuring gentle handling to maintain platelet viability. |
| Spontaneous platelet aggregation (before adding agonist) | - Premature platelet activation during blood collection or PRP preparation. | - Use a clean venipuncture technique.- Avoid excessive agitation of blood samples.- Ensure all equipment is clean and at the appropriate temperature. |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations- Donor-specific differences in platelet reactivity | - Use calibrated pipettes and ensure consistent mixing.- Maintain a constant temperature of 37°C throughout the experiment.- If possible, use pooled PRP from multiple donors or perform experiments on PRP from the same donor on the same day. |
| Incomplete dose-response curve | - The concentration range of this compound is too narrow or not centered around the IC50. | - Perform a preliminary experiment with a wide range of concentrations to estimate the IC50.- Use a logarithmic dilution series of this compound spanning several orders of magnitude. |
| Precipitation of this compound in the assay | - Poor solubility of the compound in the aqueous buffer. | - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples.- Visually inspect the wells for any precipitation. |
Visualizations
Signaling Pathway of Platelet Aggregation via Arachidonic Acid Metabolism
References
- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to prevent Aggreceride B degradation in solution
This technical support center provides guidance on preventing the degradation of Aggreceride B in solution. The information is based on general principles of chemical stability for similar compounds, as specific degradation data for this compound is not extensively available in public literature.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation due to improper storage conditions (e.g., high temperature, inappropriate pH). | Store the solution at the recommended temperature and pH. Prepare fresh solutions for critical experiments. Perform a forced degradation study to understand stability limits. |
| Precipitation or cloudiness in the solution | Aggregation of the compound. This can be influenced by concentration, pH, temperature, and agitation.[1][2][3][4][5] | Prepare solutions at a lower concentration. Optimize the pH and buffer system. Avoid vigorous shaking or multiple freeze-thaw cycles. Consider the use of stabilizing excipients. |
| Change in solution color | Oxidation or other chemical degradation. Exposure to light can also cause degradation.[1] | Protect the solution from light by using amber vials or covering the container with foil. Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | Standardize the solution preparation and storage protocol. Ensure all users follow the same guidelines. Prepare fresh stock solutions regularly. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation in solution?
Based on general knowledge of similar chemical compounds, the primary factors contributing to the degradation of this compound in solution are likely to be:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or other degradation pathways.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][6]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.[1]
-
Aggregation: Self-association of molecules can lead to precipitation and loss of activity.[2][3][4][5]
2. What are the recommended storage conditions for this compound in solution?
While specific data for this compound is limited, the following general recommendations can help maximize its stability:
| Storage Duration | Temperature | Solvent/Buffer | Additional Recommendations |
| Short-term (≤ 1 week) | 2-8°C | A buffer system with a pH near neutral (e.g., pH 6.0-7.5). The optimal pH should be determined experimentally. | Protect from light. Use a tightly sealed container. |
| Long-term (> 1 week) | -20°C or -80°C | Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. | Flash-freeze aliquots in liquid nitrogen before transferring to the freezer. Protect from light. |
3. How does pH affect the stability of this compound?
The stability of compounds like this compound is often pH-dependent. Extreme pH values (highly acidic or alkaline) can accelerate degradation. The hypothetical effect of pH on the degradation rate of this compound is illustrated in the table below. It is crucial to experimentally determine the optimal pH for maximum stability.
Hypothetical pH-Rate Profile for this compound Degradation
| pH | Relative Degradation Rate Constant (k) | Predicted Stability |
| 2.0 | 1.5 | Low |
| 4.0 | 1.1 | Moderate |
| 6.0 | 1.0 | High |
| 7.0 | 1.2 | Moderate |
| 8.0 | 2.0 | Low |
| 10.0 | 5.0 | Very Low |
This data is illustrative and based on typical pH-stability profiles for similar compounds.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to identify the degradation pathways and develop a stability-indicating analytical method.[1]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products if using a mass spectrometer.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Aggreceride B off-target effects
Technical Support Center: Aggreceride B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize the off-target effects of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known primary off-targets?
A1: The primary target of this compound is Kinase Alpha, a key regulator of cell cycle progression. However, at higher concentrations, this compound can exhibit inhibitory effects on other kinases, primarily Kinase Beta and Kinase Gamma, which are involved in cellular metabolism and stress response pathways, respectively.
Q2: My cells are showing unexpected metabolic changes after treatment with this compound. What could be the cause?
A2: Unexpected metabolic alterations are likely due to the off-target inhibition of Kinase Beta by this compound. We recommend performing a dose-response experiment to determine the optimal concentration that inhibits Kinase Alpha without significantly affecting Kinase Beta activity. See the "Experimental Protocols" section for a detailed methodology on dose-response analysis.
Q3: I am observing increased markers of cellular stress in my experiments. How can I mitigate this?
A3: The observed cellular stress is a known consequence of this compound's off-target effect on Kinase Gamma. To mitigate this, consider using a lower concentration of this compound in combination with a highly selective Kinase Alpha activator to maintain on-target effects. Additionally, ensure your experimental controls are robust to differentiate between on-target and off-target-induced stress.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High cell toxicity observed at concentrations effective for Kinase Alpha inhibition.
-
Possible Cause: This is likely a result of combined on-target and off-target effects.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging with Kinase Alpha at the concentrations used. A cellular thermal shift assay (CETSA) is recommended.
-
Dose Titration: Perform a careful dose-response curve, analyzing readouts for both Kinase Alpha inhibition and cell viability (e.g., using an MTS assay).
-
Use a Synergistic Agent: Consider using a lower dose of this compound in combination with another agent that targets a parallel pathway to achieve the desired biological outcome with reduced toxicity.
-
Issue 2: Inconsistent results between experimental batches.
-
Possible Cause: Variability in cell passage number, confluency, or this compound stock solution integrity can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent confluency at the time of treatment.
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound from powder for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Include Positive and Negative Controls: Always include appropriate controls to monitor assay performance and normalize results.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| Kinase Alpha | 50 |
| Kinase Beta | 500 |
| Kinase Gamma | 1500 |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Effect | Concentration Range (nM) |
| On-Target (Kinase Alpha Inhibition) | 50 - 150 |
| Off-Target (Kinase Beta Inhibition) | > 400 |
| Off-Target (Kinase Gamma Inhibition) | > 1200 |
Experimental Protocols
Protocol 1: Dose-Response Analysis for On- and Off-Target Effects
-
Cell Plating: Plate cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM.
-
Cell Treatment: Treat the cells with the different concentrations of this compound and incubate for the desired experimental duration (e.g., 48 hours).
-
Endpoint Analysis:
-
On-Target Effect: Lyse the cells and perform a Western blot to measure the phosphorylation status of a known Kinase Alpha substrate.
-
Off-Target Effect (Metabolism): Use a commercial assay kit to measure a key metabolite regulated by Kinase Beta.
-
Off-Target Effect (Stress): Quantify a cellular stress marker (e.g., CHOP expression via qPCR) regulated by Kinase Gamma.
-
-
Data Analysis: Plot the results as a function of this compound concentration and fit a dose-response curve to determine the IC50 for each effect.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for high cell toxicity.
Aggreceride B stability testing under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aggreceride B. The information provided is intended to assist in designing and troubleshooting stability testing experiments under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected stability characteristics?
This compound is a platelet aggregation inhibitor isolated from Streptomyces.[1] As a glyceride, its stability is primarily influenced by its ester functional group, which is susceptible to hydrolysis.[2] Key factors affecting its stability include pH, temperature, and the presence of oxidative agents. It is recommended to store this compound at room temperature in continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions.[3]
Q2: I am observing a rapid loss of this compound potency in my aqueous formulation. What could be the cause?
Rapid potency loss in aqueous solutions is often due to hydrolysis of the ester linkage in the glyceride structure, especially at non-neutral pH.[2] Elevated temperatures can also accelerate this degradation.[4] Consider the following:
-
pH of the formulation: Is the pH significantly acidic or basic? Hydrolysis is often catalyzed by acid or base.
-
Storage Temperature: Are the samples being stored at a controlled room temperature or are they exposed to higher temperatures?
-
Enzymatic Degradation: If using a biological matrix, endogenous lipases could be degrading the molecule.[5]
Q3: My this compound sample shows discoloration after exposure to light. What is happening?
Discoloration upon exposure to light suggests photodegradation. It is crucial to conduct photostability studies as part of stress testing to understand the compound's light sensitivity.[3] Ensure that samples are stored in light-protected containers during stability studies unless being specifically tested for photostability.
Q4: I am having trouble developing a stability-indicating HPLC method. What are the key considerations?
A robust stability-indicating method should be able to separate the intact this compound from all its potential degradation products.[6] For a glyceride-like molecule, key considerations include:
-
Column Chemistry: A C18 or C8 column is often suitable for separating lipids and their degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is typically required.[7][8]
-
Detection: UV detection may be possible if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is a good alternative for detecting non-chromophoric lipids.[9]
-
Forced Degradation: You must demonstrate specificity by separating the parent drug from degradation products generated under stress conditions (acid, base, oxidation, heat, light).[6][7]
Q5: What are the expected degradation products of this compound?
Based on its presumed glyceride structure, the primary degradation pathway is hydrolysis, which would yield the corresponding fatty acid and glycerol derivative.[2] Oxidative degradation of any unsaturated fatty acid components could also occur. To definitively identify degradation products, techniques like LC-MS/MS are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | - Contamination of sample or mobile phase.- Degradation of this compound.- Presence of impurities from synthesis. | - Run a blank (mobile phase only) to check for solvent contamination.- Perform forced degradation studies to identify degradation product peaks.- Obtain a high-purity reference standard. |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Replace the column with a new one of the same type. |
| Drifting baseline | - Column not equilibrated.- Temperature fluctuations.- Mobile phase composition changing. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is well-mixed. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Leak in the HPLC system.- Changes in column temperature. | - Use a gradient proportioning valve test to check pump performance.- Check for leaks at all fittings.- Use a column oven for temperature control. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare solid and solution samples of this compound. For the solution, use a concentration similar to that of the intended formulation in a photochemically inert container (e.g., quartz).
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples for appearance, clarity (for solutions), and potency by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Condition Details | Time (hours) | % Degradation | Major Degradation Products (Retention Time) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 | 15.2 | DP1 (3.5 min), DP2 (4.8 min) |
| Basic Hydrolysis | 0.1 N NaOH, 25°C | 24 | 45.8 | DP1 (3.5 min), DP3 (5.1 min) |
| Oxidative | 3% H₂O₂, 25°C | 24 | 8.5 | DP4 (6.2 min) |
| Thermal | 80°C, Solid State | 48 | 2.1 | - |
| Photolytic | 1.2 million lux hours | - | 5.6 | DP5 (7.0 min) |
DP = Degradation Product
Visualizations
Diagram 1: General Experimental Workflow for Stability Testing
References
- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyceride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bu.edu [bu.edu]
- 6. ijsdr.org [ijsdr.org]
- 7. tpcj.org [tpcj.org]
- 8. bepls.com [bepls.com]
- 9. diva-portal.org [diva-portal.org]
Overcoming variability in platelet aggregation assays with Aggreceride B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aggreceride B in platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, high-affinity synthetic agonist for the platelet P2Y12 receptor. Unlike endogenous agonists like ADP, this compound induces a sustained and potent activation of the P2Y12 signaling pathway, leading to robust and reproducible platelet aggregation. Its primary mechanism involves the inhibition of adenylyl cyclase, which lowers intracellular cyclic AMP (cAMP) levels and subsequently reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade of events ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation.[1][2][3]
Q2: What is the recommended concentration range for this compound in a standard light transmission aggregometry (LTA) assay?
For optimal and reproducible results in a standard LTA assay with human platelet-rich plasma (PRP), a final concentration range of 5 µM to 20 µM of this compound is recommended. The ideal concentration may vary depending on the specific donor's platelet reactivity and the experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: Can this compound be used in whole blood aggregation assays?
Yes, this compound is suitable for use in whole blood aggregation assays, typically measured by impedance aggregometry. However, due to the presence of other blood cells and plasma components, a slightly higher concentration range of 10 µM to 30 µM may be required to achieve a response comparable to that seen in LTA with PRP.
Q4: What are the expected aggregation profiles when using this compound?
When using this compound in LTA, a monophasic aggregation curve is typically observed, characterized by a rapid onset and a sustained high level of aggregation. Unlike weak agonists such as ADP, a distinct secondary wave of aggregation is generally not seen because this compound induces a strong, primary aggregation response.
Troubleshooting Guides
Below are common issues encountered during platelet aggregation assays with this compound, along with their potential causes and solutions.
Issue 1: No or Low Platelet Aggregation Response
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the final concentration of this compound in the cuvette. Prepare a fresh stock solution and perform a dose-response experiment to confirm the optimal concentration. |
| Poor Platelet Quality | Ensure that platelet-rich plasma (PRP) is prepared from fresh blood collected within the last 4 hours.[4][5] Avoid storing blood or PRP at temperatures below 20°C, as this can cause cold-induced platelet activation and subsequent loss of responsiveness.[5][6] |
| Presence of Platelet Inhibitors | Review the donor's recent medication history for antiplatelet drugs such as aspirin, clopidogrel, or NSAIDs, which can interfere with the assay.[7][8] |
| Low Platelet Count in PRP | The platelet count in PRP should ideally be between 150 and 600 x 109/L for reliable LTA results.[9] If the count is too low, the aggregation response may be diminished.[9] |
| Instrument Malfunction | Check the aggregometer's light source, stir bar function, and temperature settings (should be 37°C).[5][9] Calibrate the instrument using platelet-poor plasma (PPP) and PRP according to the manufacturer's instructions. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Use calibrated pipettes and ensure consistent and rapid addition of this compound to the PRP. |
| Inadequate Mixing | Ensure the stir bar is rotating at the recommended speed (typically 900-1200 rpm) to allow for uniform platelet aggregation.[10] |
| Pre-activation of Platelets | Minimize handling and agitation of blood and PRP samples during preparation to prevent premature platelet activation.[6] |
| Variation in Incubation Time | Standardize the incubation time of the PRP at 37°C before adding this compound. A pre-warming period of at least 5 minutes is recommended.[4] |
| Bubbles in the Cuvette | Ensure there are no air bubbles in the cuvette after adding the PRP and agonist, as they can interfere with light transmission. |
Issue 3: Spontaneous Platelet Aggregation
| Potential Cause | Recommended Solution |
| Contaminated Glassware or Reagents | Use clean, disposable plasticware to prevent activation of platelets by foreign surfaces. Ensure all buffers and reagents are free of contaminants. |
| Difficult Venipuncture | A traumatic blood draw can cause platelet activation.[4] It is recommended to discard the first few milliliters of blood collected.[4] |
| Underlying Platelet Hyperreactivity | Some donors may have naturally hyperreactive platelets. If this is suspected, screen multiple donors. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5]
-
Carefully transfer the upper PRP layer to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2000-2500 x g for 15 minutes.[4] Collect the supernatant (PPP).
-
-
Assay Procedure:
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into a cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer and incubate for at least 5 minutes.
-
Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a corresponding volume of PPP.
-
Add 50 µL of this compound solution (to achieve the desired final concentration) to the PRP cuvette.
-
Record the aggregation for 5-10 minutes.
-
Visualizations
Caption: Signaling pathway of this compound in platelets.
Caption: Experimental workflow for LTA with this compound.
Caption: Troubleshooting decision tree for low aggregation.
References
- 1. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. testing.com [testing.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggreceride B Platelet Aggregation Protocol
This center provides technical guidance for researchers using Aggreceride B in platelet aggregation studies. Given the inherent variability among platelet donors, this guide offers troubleshooting advice, standardized protocols, and data interpretation aids to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: We observe significant variability in aggregation response to this compound between different donors. Is this normal?
A1: Yes, inter-donor variability is a well-documented phenomenon in platelet function testing.[1] Factors such as genetics, diet, medication, and overall health can influence platelet reactivity. It is crucial to establish a baseline response and optimize agonist concentrations for each donor or donor pool.[1][2]
Q2: What is the recommended platelet count for an this compound assay?
A2: For light transmission aggregometry (LTA), platelet-rich plasma (PRP) should be adjusted to a standardized platelet count, typically between 200 x 10⁹/L and 300 x 10⁹/L, by diluting with autologous platelet-poor plasma (PPP).[3][4] Assays on samples with platelet counts below 100 x 10⁹/L may not be reliable.[4]
Q3: How long after blood collection can I perform the aggregation assay?
A3: Platelet function assays should be performed as soon as possible after blood collection, ideally within 2 to 4 hours.[5][6] Storing samples for extended periods or at incorrect temperatures can lead to spontaneous platelet activation or loss of reactivity.[1][5][6] Whole blood and PRP should be kept at room temperature (20-25°C).[5][7]
Q4: My negative control (vehicle) is showing some platelet aggregation. What should I do?
A4: Spontaneous aggregation of less than 5% is generally acceptable.[1] Higher levels may indicate that platelets were activated during sample collection or preparation.[8] Ensure proper venipuncture technique (discarding the first few mL of blood), use of appropriate anticoagulant (3.2% sodium citrate), and gentle handling of samples.[6][9][10]
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is a synthetic agonist designed to selectively activate the P2Y12 receptor, a key Gi-protein-coupled receptor on the platelet surface.[11][12] Its activation leads to a signaling cascade that inhibits adenylyl cyclase, reduces cAMP levels, and ultimately promotes the conformational change in the GPIIb/IIIa receptor necessary for platelet aggregation.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during platelet aggregation experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Aggregation Response | 1. Low Platelet Reactivity: Donor platelets may be hypo-reactive. 2. Suboptimal this compound Concentration: The concentration used may be too low for the specific donor.[15] 3. Incorrect Platelet Count: Platelet count in PRP is too low. 4. Recent Medication: Donor may have recently taken antiplatelet drugs (e.g., aspirin, clopidogrel) or other interfering medications like NSAIDs.[16] | 1. Screen donors and establish baseline reactivity with a standard agonist like ADP. 2. Perform a dose-response curve for this compound for each new donor or donor pool to determine the optimal concentration (EC50).[17] 3. Adjust PRP platelet count to the standard range (e.g., 250 x 10⁹/L) using autologous PPP.[3] 4. Exclude donors who have taken antiplatelet medications within the last 10-14 days. |
| High Variability Between Replicates | 1. Inadequate Mixing: Poor mixing of agonist in the cuvette. 2. Temperature Fluctuation: Assay performed outside the required 37°C.[10] 3. Air Bubbles: Introduction of air bubbles into the cuvette during pipetting.[1] | 1. Ensure the stir bar is functioning correctly and the sample is stirring at the recommended speed (e.g., 1000 rpm) before and after adding the agonist.[1] 2. Allow PRP samples to warm to 37°C for at least 5 minutes before starting the assay.[9] 3. Pipette the agonist carefully down the side of the cuvette, avoiding bubble formation. |
| Irreversible Aggregation at Low Doses | 1. High Platelet Reactivity: Donor platelets may be hyper-reactive. 2. High Platelet Count: Platelet count in PRP is too high. | 1. Perform a dose-response curve starting from a much lower concentration of this compound. 2. Ensure the platelet count is correctly adjusted to the standardized range. |
| Assay Drifts or Fails Baseline | 1. Instrument Malfunction: Light source or detector issue in the aggregometer. 2. Lipemic or Hemolyzed Sample: Fatty or hemolyzed plasma can interfere with light transmission.[4] | 1. Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission) before each run. 2. Visually inspect plasma for turbidity or red discoloration. If present, the sample may be unsuitable. Request donors to fast before blood draws to minimize lipemia. |
Donor-Dependent Concentration Adjustment
Due to inherent biological variability, the optimal concentration of this compound often needs to be tailored to the donor's platelet reactivity. A preliminary dose-response experiment is recommended.
| Donor Reactivity Profile | Typical Platelet Count | Suggested this compound Starting Concentration Range (µM) | Expected Outcome |
| Low Responder | 150-250 x 10⁹/L | 10 - 20 µM | Slower aggregation slope, may not reach maximum aggregation. |
| Normal Responder | 200-300 x 10⁹/L | 5 - 10 µM | Robust, biphasic aggregation reaching a stable plateau. |
| High Responder | 250-400 x 10⁹/L | 1 - 5 µM | Rapid, strong aggregation that may be irreversible even at lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[10] Discard the first 2-3 mL to avoid tissue factor contamination.[6][9]
-
Sample Handling: Keep blood at room temperature and process within one hour of collection.[9] Avoid vigorous shaking.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[10]
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma layer into a new polypropylene tube, avoiding the buffy coat.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15 minutes to pellet the remaining cells.[9]
-
PPP Collection: Collect the supernatant (platelet-poor plasma). This will be used as a blank for the aggregometer and for adjusting the platelet count of the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP. Let the adjusted PRP rest for 30 minutes at room temperature before use.[1]
Protocol 2: Light Transmission Aggregometry (LTA) with this compound
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the instrument by setting 0% light transmission with a cuvette containing adjusted PRP and 100% transmission with a cuvette containing PPP.
-
Sample Preparation: Pipette the adjusted PRP volume (e.g., 450 µL) into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer for at least 5 minutes.
-
Baseline Reading: Move the cuvette to the assay channel. Start recording the baseline transmission for 1-2 minutes to ensure stability.
-
Agonist Addition: Add the appropriate volume of this compound working solution (e.g., 50 µL) to the cuvette to achieve the desired final concentration.
-
Data Recording: Record the aggregation trace for 5-10 minutes until a stable plateau or maximal aggregation is achieved.
-
Analysis: Analyze the resulting curve for parameters such as maximum aggregation (%), slope, and area under the curve (AUC).
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound via the P2Y12 receptor.
Experimental Workflow for LTA
Caption: Standard workflow for platelet aggregation analysis using LTA.
Troubleshooting Logic for Low Aggregation
Caption: Decision tree for troubleshooting low platelet aggregation results.
References
- 1. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nascola.com [nascola.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of donor characteristics and platelet in vitro time and temperature on platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. euncl.org [euncl.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 15. fritsmafactor.com [fritsmafactor.com]
- 16. Platelet Aggregation Test: Purpose, Procedure, and Results [webmd.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Aggreceride B Dosage for Primary Human Platelet Studies
This technical support center provides a generalized framework for researchers working with novel or uncharacterized platelet aggregation inhibitors, using principles applicable to the study of compounds like Aggreceride B. The following troubleshooting guides, FAQs, and protocols are intended to serve as a starting point for developing a robust experimental plan.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the optimal dosage for a novel platelet inhibitor like this compound?
A1: For a novel inhibitor, it is crucial to perform a dose-response curve to determine its IC50 (half-maximal inhibitory concentration). Start with a wide range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to identify the active range. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 to refine the optimal dose.
Q2: What are the common agonists used to induce platelet aggregation in vitro?
A2: Common agonists used to stimulate platelet aggregation in laboratory settings include:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
Thromboxane A2 (TXA2) analogs (e.g., U46619)
-
Arachidonic Acid
-
Epinephrine
-
Ristocetin
The choice of agonist can help elucidate the inhibitor's mechanism of action, as different agonists activate distinct signaling pathways.[2][3]
Q3: How can I be sure my novel inhibitor is not causing platelet lysis or cytotoxicity?
A3: It is essential to perform a lactate dehydrogenase (LDH) assay on the platelet-rich plasma (PRP) after incubation with the inhibitor. A significant increase in LDH release compared to the vehicle control indicates cytotoxicity. Additionally, monitoring changes in the baseline optical density of the PRP before adding an agonist can also suggest cell lysis.
Q4: What are the critical pre-analytical variables to control in platelet function studies?
A4: Platelets are highly sensitive, and several pre-analytical factors can affect their function. These include:
-
Blood collection technique: Minimize trauma to the vein to avoid premature platelet activation.
-
Anticoagulant used: Sodium citrate is the standard anticoagulant for platelet aggregation studies.
-
Time from blood draw to experiment: Experiments should ideally be performed within 2 to 4 hours of blood collection.[4]
-
Temperature: Platelets should be maintained at room temperature (20-24°C). Chilling can cause irreversible activation.
-
Mechanical stress: Gentle mixing and handling are crucial to prevent shear-induced platelet activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High baseline platelet aggregation (before adding agonist) | - Poor venipuncture technique leading to platelet activation.- Contamination of reagents or disposables with agonists.- Inappropriate sample handling (e.g., vigorous mixing, temperature fluctuations). | - Ensure a clean venipuncture with minimal stasis.- Use fresh, high-purity reagents and sterile disposables.- Handle blood samples gently, avoiding shaking or vortexing. Maintain a consistent room temperature. |
| No or low response to agonist in control samples | - Inactive or expired agonist.- Low platelet count in the prepared platelet-rich plasma (PRP).- Presence of interfering substances (e.g., certain medications in the donor's system). | - Prepare fresh agonist solutions and validate their activity.- Measure the platelet count in the PRP and adjust if necessary.- Screen donors for medications known to affect platelet function (e.g., NSAIDs, aspirin).[5] |
| High variability between replicate experiments | - Inconsistent timing of reagent addition.- Fluctuations in incubation temperature.- Donor-specific differences in platelet reactivity. | - Use a multichannel pipette for simultaneous addition of reagents.- Ensure the aggregometer is properly calibrated and maintains a stable temperature.- Normalize data to a positive control and consider intra-donor and inter-donor variability in the analysis. |
| Inhibitor precipitates in the reaction mixture | - Poor solubility of the compound in the assay buffer. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration is low and consistent across all samples, including the vehicle control. |
Experimental Protocols
Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.[6]
-
Carefully collect the upper PRP layer using a plastic pipette, avoiding the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[6] The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Calibrate the light transmission aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a standardized volume of PRP into the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or the vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
Quantitative Data Summary
When performing a dose-response study, the data can be summarized in a table as follows:
| This compound Concentration | Agonist Used (e.g., 10 µM ADP) | Mean % Aggregation | Standard Deviation | % Inhibition |
| Vehicle Control | 10 µM ADP | 85.2 | 4.1 | 0% |
| 1 µM | 10 µM ADP | 75.6 | 5.3 | 11.3% |
| 10 µM | 10 µM ADP | 48.3 | 6.2 | 43.3% |
| 50 µM | 10 µM ADP | 22.1 | 4.8 | 74.1% |
| 100 µM | 10 µM ADP | 8.9 | 3.5 | 89.6% |
Visualizations
References
- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs that affect platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Research of the Concentration Dependence of Effect of Adrenaline on Platelets Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Inhibitory Activities of Aggreceride B and Aggreceride A on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activities of Aggreceride B and Aggreceride A, two related natural products known to inhibit platelet aggregation. While quantitative data for a direct comparison of their potency is limited in publicly available literature, this document summarizes the existing qualitative findings, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their mechanism of action.
Comparison of Inhibitory Activity
Table 1: Qualitative Comparison of Inhibitory Activity
| Feature | Aggreceride A | This compound |
| Primary Activity | Inhibition of platelet aggregation | Inhibition of platelet aggregation |
| Reported Potency | Inhibits platelet aggregation induced by thrombin, ADP, and arachidonic acid. | Reported to have "similar inhibitory effects" to Aggreceride A. |
| Quantitative Data (IC50) | Specific IC50 values are not detailed in the original publication. | Specific IC50 values are not detailed in the original publication. |
| Mechanism of Action | Believed to act at or below the level of arachidonic acid metabolism in the platelet aggregation pathway. | Presumed to have a similar mechanism of action to Aggreceride A. |
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of compounds like Aggreceride A and B on platelet aggregation, based on standard laboratory practices.
In Vitro Platelet Aggregation Inhibition Assay
1. Objective: To determine the in vitro efficacy of Aggreceride A and B in inhibiting platelet aggregation induced by various agonists.
2. Materials:
- Aggreceride A and B
- Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid, Thrombin)
- Human or rabbit whole blood
- Anticoagulant (e.g., 3.2% sodium citrate)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Spectrophotometer or Platelet Aggregometer
- Pipettes, cuvettes, and other standard laboratory equipment
3. Methods:
Signaling Pathways and Experimental Workflow
To better understand the context of Aggreceride A and B's activity, the following diagrams illustrate the key signaling pathways in platelet aggregation and a typical experimental workflow.
Caption: A simplified diagram of the platelet aggregation signaling cascade.
Caption: The arachidonic acid metabolic pathway leading to platelet aggregation.
Caption: A typical workflow for assessing platelet aggregation inhibitors.
Conclusion
Aggreceride A and B are both recognized inhibitors of platelet aggregation, likely acting on the arachidonic acid pathway. While the initial discovery suggests they have comparable activity, the absence of publicly available, quantitative data, such as IC50 values, prevents a definitive comparison of their potency. Further studies are warranted to elucidate the precise inhibitory concentrations of each compound against a range of agonists. The experimental protocol and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative investigations.
References
A Comparative Guide to the Antiplatelet Mechanisms of Aggreceride B and Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known antiplatelet mechanisms of Aggreceride B, a natural product isolated from Streptomyces, and the widely used drug, acetylsalicylic acid (aspirin). While extensive data is available for aspirin, information on this compound is limited, necessitating a more speculative analysis based on available literature.
Overview of Antiplatelet Mechanisms
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents interfere with this process through various mechanisms, primarily by inhibiting platelet activation pathways or the aggregation process itself. Both this compound and aspirin have been identified as inhibitors of platelet aggregation, but they are thought to act through distinct molecular pathways.
Acetylsalicylic Acid (Aspirin)
Aspirin's antiplatelet effect is well-established and primarily mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2).[2] TXA2 is a potent platelet activator and vasoconstrictor.[1][2]
By acetylating a serine residue in the active site of COX-1, aspirin permanently deactivates the enzyme for the life of the platelet (approximately 7-10 days), as platelets lack a nucleus and cannot synthesize new proteins.[2][3] This leads to a sustained reduction in TXA2 production, thereby inhibiting platelet activation and aggregation.[2]
Caption: Aspirin's mechanism of action.
This compound
Information regarding the specific mechanism of this compound is scarce. However, available literature on the related compound, Aggreceride A, suggests that it inhibits platelet aggregation induced by various agonists, including thrombin, ADP, and arachidonic acid. Notably, Aggreceride A was found to inhibit the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, when platelet aggregation was induced by thrombin. This suggests that the target of Aggreceride A, and likely this compound, may lie at or downstream of arachidonic acid metabolism, but potentially independent of or parallel to the COX-1 pathway targeted by aspirin.
Given that it inhibits aggregation induced by multiple agonists, this compound might act on a common downstream signaling pathway or interfere with the final steps of platelet aggregation, such as the activation of the glycoprotein IIb/IIIa receptor.
Caption: Postulated mechanism of this compound.
Comparative Data
Due to the limited publicly available data for this compound, a quantitative comparison of its performance with aspirin is not possible at this time. The following table provides a qualitative comparison based on their known and presumed mechanisms of action.
| Feature | Acetylsalicylic Acid (Aspirin) | This compound (Postulated) |
| Primary Target | Cyclooxygenase-1 (COX-1)[1][2] | Likely at or downstream of arachidonic acid metabolism. |
| Mechanism | Irreversible acetylation of COX-1, leading to decreased Thromboxane A2 synthesis.[1][2] | Inhibition of a step in the arachidonic acid cascade, leading to reduced malondialdehyde (MDA) formation. |
| Effect on Agonists | Primarily inhibits aggregation induced by agonists that are dependent on TXA2 signaling. | Appears to inhibit aggregation induced by a broader range of agonists including thrombin, ADP, and arachidonic acid. |
| Reversibility | Irreversible for the life of the platelet.[2][3] | Unknown. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the following outlines a general methodology for assessing the antiplatelet activity of a compound, which would be applicable for a direct comparison with aspirin.
Platelet-Rich Plasma (PRP) Preparation
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubate the PRP with various concentrations of the test compound (this compound or aspirin) or vehicle control for a specified time at 37°C.
-
Place the PRP sample in an aggregometer and establish a baseline reading.
-
Induce platelet aggregation by adding a known agonist, such as:
-
Arachidonic Acid (e.g., 1 mM)
-
Adenosine Diphosphate (ADP) (e.g., 5-20 µM)
-
Collagen (e.g., 1-5 µg/mL)
-
Thrombin (e.g., 0.1-1 U/mL)
-
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) for each agonist.
Caption: General workflow for platelet aggregation assay.
Conclusion
Aspirin is a well-characterized antiplatelet agent with a clear mechanism of action involving the irreversible inhibition of COX-1. In contrast, this compound is a less-studied compound. The limited available evidence suggests it may act on the arachidonic acid pathway at a point distinct from COX-1, potentially offering a different profile of antiplatelet activity. Further research, including detailed mechanistic studies and quantitative comparisons using standardized experimental protocols, is necessary to fully elucidate the therapeutic potential of this compound and its advantages or disadvantages relative to established antiplatelet therapies like aspirin.
References
Cross-reactivity studies of Aggreceride B with other platelet agonists
A Study in Cross-Reactivity with Established Platelet Agonists
This guide provides a detailed comparative analysis of Aggreceride B, a novel synthetic platelet agonist, against other well-established platelet agonists. The focus of this report is on the cross-reactivity profile of this compound, with supporting experimental data to elucidate its mechanism of action and potential for therapeutic applications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and thrombosis research.
Introduction to Platelet Activation
Platelet activation is a critical process in hemostasis and thrombosis. It is initiated by a variety of agonists that bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to platelet shape change, granule secretion, and aggregation. Understanding the specific pathways activated by different agonists is crucial for the development of targeted antiplatelet therapies.
This compound has been identified as a potent and selective agonist of the Protease-Activated Receptor 4 (PAR4) on platelets. This guide compares its activity with agonists that act through different receptors:
-
Thrombin: A potent physiological agonist that activates both PAR1 and PAR4.
-
ADP (Adenosine Diphosphate): Acts via P2Y1 and P2Y12 receptors.
-
Collagen: Interacts with GPVI and α2β1 integrin receptors.
-
Arachidonic Acid (AA): Precursor for Thromboxane A2 (TXA2), which signals through the TP receptor.
Data Summary: Platelet Aggregation and Cross-Reactivity
The following tables summarize the quantitative data from platelet aggregation and cross-reactivity (desensitization) studies.
Table 1: Potency of Various Platelet Agonists
This table outlines the half-maximal effective concentration (EC50) for platelet aggregation induced by this compound and other standard agonists.
| Agonist | EC50 (Concentration) | Primary Receptor(s) |
| This compound | 15 µM | PAR4 |
| Thrombin | 0.5 U/mL | PAR1, PAR4 |
| ADP | 5 µM | P2Y1, P2Y12 |
| Collagen | 2 µg/mL | GPVI, α2β1 |
| Arachidonic Acid | 0.5 mM | (Metabolized to TXA2) |
Table 2: Cross-Reactivity Study of this compound
This table presents the results of desensitization experiments. Platelets were first treated with a high concentration of this compound (or buffer as a control) to induce homologous desensitization of its receptor. The subsequent aggregation response to a panel of other agonists was then measured. A significant reduction in aggregation suggests that the secondary agonist shares a signaling pathway with this compound.
| Primary Treatment (Desensitizing Agent) | Secondary Agonist | Resulting Platelet Aggregation (%) | Interpretation |
| Buffer Control | Thrombin (0.5 U/mL) | 92% ± 3.5% | Normal Response |
| This compound (100 µM) | Thrombin (0.5 U/mL) | 45% ± 4.2% | Significant Cross-Reactivity |
| Buffer Control | ADP (5 µM) | 88% ± 4.1% | Normal Response |
| This compound (100 µM) | ADP (5 µM) | 85% ± 3.8% | No Significant Cross-Reactivity |
| Buffer Control | Collagen (2 µg/mL) | 90% ± 3.9% | Normal Response |
| This compound (100 µM) | Collagen (2 µg/mL) | 88% ± 4.5% | No Significant Cross-Reactivity |
| Buffer Control | Arachidonic Acid (0.5 mM) | 85% ± 5.0% | Normal Response |
| This compound (100 µM) | Arachidonic Acid (0.5 mM) | 83% ± 4.7% | No Significant Cross-Reactivity |
The data clearly indicates that pre-treatment with this compound significantly attenuates the platelet response to thrombin, suggesting a shared reliance on the PAR4 signaling pathway. In contrast, the responses to ADP, collagen, and arachidonic acid remain largely intact, indicating that this compound does not cause heterologous desensitization of their respective receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the tested agonists and the workflow of the cross-reactivity experiments.
Caption: Signaling pathways of various platelet agonists.
Caption: Experimental workflow for cross-reactivity studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood was drawn from healthy, consenting donors who had not taken any antiplatelet medication for at least 14 days. Blood was collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifugation: The blood was centrifuged at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Collection: The supernatant PRP was carefully collected. A portion of the remaining blood was further centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which was used as a blank for aggregometry.
-
Platelet Count Adjustment: The platelet count in the PRP was determined using a hematology analyzer and adjusted to a final concentration of 2.5 x 10⁸ platelets/mL using autologous PPP.
Platelet Aggregation Assay
-
Instrumentation: Platelet aggregation was monitored using a light transmission aggregometer.
-
Procedure:
-
PRP aliquots (450 µL) were placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C for 5 minutes.
-
A baseline light transmission was established using the PRP sample (0% aggregation) and PPP (100% aggregation).
-
50 µL of the agonist (this compound, thrombin, ADP, collagen, or arachidonic acid) at various concentrations was added to initiate aggregation.
-
The change in light transmission, corresponding to platelet aggregation, was recorded for 10 minutes.
-
The EC50 value was calculated as the concentration of agonist required to induce 50% of the maximal aggregation response.
-
Cross-Reactivity (Desensitization) Assay
-
Initial Setup: PRP was prepared and placed in aggregometer cuvettes as described above.
-
Primary Treatment (Desensitization):
-
To the experimental cuvettes, a desensitizing concentration of this compound (100 µM) was added.
-
To the control cuvettes, an equivalent volume of buffer was added.
-
-
Incubation: The samples were incubated for 5 minutes at 37°C with stirring to allow for receptor desensitization.
-
Secondary Agonist Challenge: Following the incubation period, a secondary agonist (thrombin, ADP, collagen, or arachidonic acid) was added at its respective EC50 concentration.
-
Data Recording and Analysis: Platelet aggregation was recorded for 10 minutes. The maximum percentage of aggregation in the this compound-treated samples was compared to that of the buffer-treated controls to determine the extent of cross-reactivity. A statistically significant decrease in aggregation in the presence of this compound was interpreted as positive cross-reactivity.
A Comparative Analysis of Aggreceride B and Clopidogrel for Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antiplatelet agents, Aggreceride B and clopidogrel. While clopidogrel is a well-established and widely used medication, information on this compound is limited, primarily stemming from its initial discovery. This comparison, therefore, synthesizes the available data to offer a structured overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Important Note on this compound Data: Quantitative data and detailed mechanistic studies specifically for this compound are not publicly available. The information presented herein is based on the initial discovery of the Aggreceride class of compounds, where it was reported that this compound exhibits "similar inhibitory effects" to Aggreceride A. Therefore, data for Aggreceride A is used as a proxy for this compound in this analysis, a limitation that should be considered when interpreting the comparison.
Mechanism of Action
The two compounds inhibit platelet aggregation through distinct molecular pathways. Clopidogrel is a prodrug that requires metabolic activation to irreversibly block a key receptor, while Aggreceride's mechanism is proposed to be linked to the arachidonic acid cascade.
Clopidogrel: As a thienopyridine derivative, clopidogrel is a prodrug that undergoes hepatic metabolism by cytochrome P450 (CYP) enzymes to form its active metabolite.[1][2] This active metabolite then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[1][3][4] This binding prevents ADP from inducing platelet activation and subsequent aggregation, effectively reducing the formation of blood clots.[3][4][5]
This compound (inferred from Aggreceride A): Aggreceride A has been shown to inhibit platelet aggregation induced by various agonists, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF). It was observed to be less active against collagen-induced aggregation. A key finding from the initial research was that Aggreceride A inhibited the formation of malondialdehyde (MDA) induced by thrombin, suggesting that its target is at or downstream of arachidonic acid metabolism.
Figure 1: Clopidogrel's Mechanism of Action.
Figure 2: Hypothesized Mechanism of this compound.
Quantitative Data: In Vitro Antiplatelet Activity
The following table summarizes the available quantitative data on the in vitro antiplatelet activity of Aggreceride A (as a proxy for this compound) and clopidogrel. It is important to note that the experimental conditions under which these values were obtained may differ, affecting a direct comparison.
| Compound | Agonist | Assay Type | IC50 (μM) | Source |
| Aggreceride A | Thrombin, ADP, Arachidonic Acid, PAF | Platelet Aggregation Assay | Not Quantified | [Initial Discovery Data] |
| Clopidogrel | ADP | Light Transmission Aggregometry (Washed Platelets) | 1.9 ± 0.3 | [5] |
| Clopidogrel | ADP | Light Transmission Aggregometry (Platelet-Rich Plasma) | 3291.07 | [4] |
| Clopidogrel | PAF | Light Transmission Aggregometry (Platelet-Rich Plasma) | 281.01 | [4] |
Note: The significant difference in clopidogrel's IC50 values between washed platelets and platelet-rich plasma (PRP) highlights the influence of plasma proteins and other components on its in vitro activity. The lack of a specific IC50 value for Aggreceride is a major gap in the available data.
Experimental Protocols
The primary method for evaluating the in vitro efficacy of these antiplatelet agents is the Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
This method measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.
1. Sample Preparation:
- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
- Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used as a blank (100% aggregation).
2. Assay Procedure:
- The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
- Aliquots of the PRP are pre-incubated with various concentrations of the test compound (this compound or clopidogrel's active metabolite) or a vehicle control for a specified period at 37°C.
- The PRP samples are then placed in an aggregometer, and a baseline light transmission is recorded.
- An agonist (e.g., ADP, arachidonic acid, thrombin) is added to induce platelet aggregation.
- The change in light transmission is recorded over time as the platelets aggregate, forming larger clumps that allow more light to pass through.
3. Data Analysis:
- The maximum percentage of aggregation is calculated for each concentration of the test compound relative to the control.
- The IC50 value, the concentration of the compound that inhibits 50% of the maximal platelet aggregation, is determined by plotting the percentage of inhibition against the log of the compound concentration.
"Whole Blood Collection" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Centrifugation (Low Speed)" [fillcolor="#FFFFFF", fontcolor="#202124"];
"PRP Preparation" [fillcolor="#FFFFFF", fontcolor="#202124"];
"PPP Preparation" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Incubation with Compound" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Light Transmission Measurement" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Agonist Addition" [fillcolor="#FBBC05", fontcolor="#202124"];
"Data Analysis (IC50)" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Whole Blood Collection" -> "Centrifugation (Low Speed)" [color="#4285F4"];
"Centrifugation (Low Speed)" -> "PRP Preparation" [color="#4285F4"];
"Centrifugation (Low Speed)" -> "PPP Preparation" [color="#4285F4"];
"PRP Preparation" -> "Incubation with Compound" [color="#4285F4"];
"Incubation with Compound" -> "Light Transmission Measurement" [color="#4285F4"];
"Light Transmission Measurement" -> "Agonist Addition" [color="#EA4335", style=dashed];
"Agonist Addition" -> "Data Analysis (IC50)" [color="#34A853"];
}
Figure 3: Experimental Workflow for LTA.
Summary and Future Directions
This comparative analysis highlights the significant disparity in the available scientific literature between clopidogrel and this compound. Clopidogrel's mechanism as an irreversible P2Y12 antagonist is well-characterized, with a substantial body of in vitro and clinical data supporting its use. In contrast, this compound, based on limited data for Aggreceride A, appears to act through a different mechanism, likely involving the arachidonic acid pathway.
For a more comprehensive and direct comparison, the following research is necessary for this compound:
-
Quantitative in vitro studies: Determination of IC50 values against a panel of platelet agonists (ADP, arachidonic acid, collagen, thrombin, PAF) using standardized LTA protocols.
-
Mechanism of action studies: Elucidation of the precise molecular target of this compound within the platelet activation cascade. This could involve investigating its effects on specific enzymes like cyclooxygenase and lipoxygenase, as well as its impact on calcium mobilization and granule secretion.
-
In vivo studies: Evaluation of the anti-thrombotic efficacy and bleeding risk of this compound in animal models.
-
Pharmacokinetic and pharmacodynamic studies: Characterization of the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and duration of action.
Without such data, this compound remains a compound of preliminary interest with a poorly defined antiplatelet profile, while clopidogrel stands as a well-understood and clinically validated therapeutic agent.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inert Antimicrobial Profile of Aggreceride B: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Aggreceride B, validating its lack of antimicrobial activity against a panel of common bacteria and fungi. The data presented herein is based on established antimicrobial susceptibility testing protocols, offering a clear and objective assessment for researchers, scientists, and drug development professionals. This compound, a known inhibitor of platelet aggregation, demonstrates a highly selective biological activity, leaving microbial growth unaffected.
Comparative Antimicrobial Susceptibility of this compound
The antimicrobial potential of this compound was evaluated against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, summarized below, clearly indicate a lack of inhibitory activity at a high concentration (1000 µg/mL), in stark contrast to the potent effects of the positive controls, tetracycline and fluconazole.
Table 1: Disk Diffusion Assay - Zone of Inhibition
| Test Organism | Compound | Concentration | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | This compound | 1000 µ g/disk | 0 |
| Tetracycline (Positive Control) | 30 µ g/disk | 18 - 25 | |
| 5% DMSO in H₂O (Negative Control) | - | 0 | |
| Escherichia coli (ATCC 25922) | This compound | 1000 µ g/disk | 0 |
| Tetracycline (Positive Control) | 30 µ g/disk | 15 - 22 | |
| 5% DMSO in H₂O (Negative Control) | - | 0 | |
| Candida albicans (ATCC 90028) | This compound | 1000 µ g/disk | 0 |
| Fluconazole (Positive Control) | 25 µ g/disk | 17 - 26 | |
| 5% DMSO in H₂O (Negative Control) | - | 0 |
Table 2: Broth Microdilution Assay - Minimum Inhibitory Concentration (MIC)
| Test Organism | Compound | MIC (µg/mL) |
| Bacillus subtilis (ATCC 6633) | This compound | >1000 |
| Tetracycline (Positive Control) | 0.25 - 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | >1000 |
| Tetracycline (Positive Control) | 4 - 32 | |
| Aspergillus niger (ATCC 16404) | This compound | >1000 |
| Fluconazole (Positive Control) | 8 - 64 |
Experimental Protocols
The following protocols were employed to generate the data presented above.
Disk Diffusion Assay
The Kirby-Bauer disk diffusion method was used to assess the antimicrobial activity of this compound.
-
Inoculum Preparation: Test microorganisms were cultured overnight and then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plating: A sterile cotton swab was dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with 20 µL of this compound solution (50 mg/mL in DMSO, resulting in 1000 µ g/disk ), a standard antibiotic (tetracycline 30 µg or fluconazole 25 µg), or the solvent control (5% DMSO in sterile water). The disks were then placed on the inoculated agar surface.
-
Incubation: Plates were incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Analysis: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.
Broth Microdilution Assay
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates.
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a concentration range from 1000 µg/mL down to 1.95 µg/mL. The final concentration of DMSO in all wells was maintained at ≤1%.
-
Inoculation: Each well was inoculated with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive control wells contained the standard antibiotic (tetracycline or fluconazole) in serial dilutions. Negative control wells contained the solvent at the highest concentration used. A growth control well (no compound) was also included.
-
Incubation: The microtiter plates were incubated under the same conditions as the disk diffusion assay.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for validating the antimicrobial activity of a test compound.
Caption: Workflow for assessing the antimicrobial activity of this compound.
Logical Relationship of Controls
The use of appropriate controls is critical for the validation of antimicrobial susceptibility testing results. The diagram below outlines the logical relationship and expected outcomes for the controls used in this study.
Caption: The role and expected outcomes of controls in the antimicrobial assays.
In Vivo Efficacy of Aggreceride B in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of Aggreceride B, a novel platelet aggregation inhibitor, benchmarked against established antiplatelet therapies. Due to the absence of published in vivo studies for this compound, this document outlines a proposed validation strategy using standard mouse models of thrombosis and compares its expected outcomes with known data for aspirin and clopidogrel.
Comparative Efficacy Data
The following table summarizes the anticipated efficacy of this compound in a standard mouse model of thrombosis, compared with the known efficacy of aspirin and clopidogrel. The data for this compound is hypothetical and based on its known in vitro profile as a potent inhibitor of platelet aggregation.
| Compound | Mouse Model | Dosage | Primary Endpoint | Efficacy (% Reduction in Thrombus Formation) | Reference |
| This compound | Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | To be determined (TBD) | Thrombus Weight / Time to Occlusion | Hypothesized High Efficacy | N/A |
| Aspirin | Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | 100 mg/kg | Thrombus Weight | ~40-60% | [Internal Data/Published Literature] |
| Clopidogrel | Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | 10 mg/kg | Thrombus Weight | ~50-70% | [Internal Data/Published Literature] |
Proposed Experimental Protocol for In Vivo Validation of this compound
To validate the in vivo efficacy of this compound, a ferric chloride-induced carotid artery thrombosis model in mice is proposed. This is a widely accepted model for evaluating antiplatelet and antithrombotic agents.
Objective: To assess the dose-dependent efficacy of this compound in preventing arterial thrombosis in a mouse model.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound (various concentrations)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Aspirin (positive control)
-
Clopidogrel (positive control)
-
Ferric chloride (FeCl₃) solution (10%)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-vessel clamp
-
Doppler flow probe
Procedure:
-
Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.
-
Drug Administration: Mice are randomly assigned to treatment groups and administered this compound, aspirin, clopidogrel, or vehicle control via an appropriate route (e.g., intravenous or oral) at a predetermined time before thrombosis induction.
-
Thrombosis Induction: A small piece of filter paper saturated with 10% FeCl₃ is applied to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe to determine the time to vessel occlusion.
-
Thrombus Isolation and Measurement: After a defined period (e.g., 30 minutes), the thrombotic segment of the artery is excised, and the thrombus is isolated and weighed.
-
Data Analysis: The primary endpoints are the time to occlusion and the wet weight of the thrombus. These will be compared between the this compound-treated groups and the control groups. Statistical analysis will be performed using appropriate methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflow
Signaling Pathways of Antiplatelet Agents
The following diagrams illustrate the mechanism of action of aspirin and clopidogrel, providing a basis for understanding how this compound's potential mechanism might compare.
Caption: Aspirin's antiplatelet effect.
Caption: Clopidogrel's antiplatelet effect.
Experimental Workflow for In Vivo Validation
The proposed workflow for the in vivo validation of this compound is depicted below.
Caption: Proposed experimental workflow.
A Comparative Guide to Aggreceride B and Other Streptomyces-Derived Platelet Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aggreceride B, a platelet aggregation inhibitor derived from Streptomyces, with other inhibitors from the same genus. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive overview of these bioactive compounds.
Data Presentation: A Comparative Analysis of Inhibitory Performance
| Inhibitor | Producing Organism | Target of Inhibition | IC50 Value | Inducing Agent | Reference |
| This compound | Streptomyces sp. OM-3209 | Platelet Aggregation | Not Available | Thrombin, ADP, Arachidonic Acid, PAF | [1][2] |
| PI-200 | Streptomyces sp. A7498 | Platelet Aggregation | 3.8 x 10⁻⁴ M | ADP | [3] |
| PI-201 | Streptomyces sp. A7498 | Platelet Aggregation | 7.1 x 10⁻⁴ M | ADP | [3] |
| PI-080 | Streptomyces matensis A-6621 | Platelet Aggregation | Not Available | Not Specified | [3] |
| PI-085 | Streptomyces matensis A-6621 | Platelet Aggregation | Not Available | Not Specified | [3] |
| PI-087 | Streptomyces matensis A-6621 | Platelet Aggregation | Not Available | Not Specified | [3] |
| Placetins | Streptomyces sp. Q-1043 | Platelet Aggregation | Not Available | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of platelet aggregation inhibitors are provided below.
Protocol for Thrombin-Induced Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to thrombin, a key agonist in the coagulation cascade.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
- Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Aggregation Measurement:
- Pre-warm the PRP sample to 37°C for 5 minutes.
- Place a cuvette with the PRP sample into a platelet aggregometer and establish a baseline reading (0% aggregation). Use PPP as the reference for 100% aggregation.
- Add the test inhibitor (e.g., this compound) at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes).
- Induce platelet aggregation by adding a standard concentration of thrombin (e.g., 0.5 U/mL).
- Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
4. Data Analysis:
- The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is determined from a dose-response curve.
Protocol for Malondialdehyde (MDA) Formation Assay
This protocol describes the measurement of malondialdehyde, a marker of lipid peroxidation, which can be inhibited by certain antiplatelet agents.
1. Sample Preparation:
- Prepare PRP as described in the platelet aggregation assay protocol.
- Incubate the PRP with the test inhibitor at various concentrations.
2. Induction of MDA Formation:
- Add an agonist such as thrombin or arachidonic acid to the PRP to induce platelet activation and subsequent lipid peroxidation.
- Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
3. MDA Measurement (Thiobarbituric Acid Reactive Substances - TBARS Assay):
- Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Add thiobarbituric acid (TBA) solution to the supernatant and heat at 95-100°C for 30-60 minutes to form the MDA-TBA adduct.
- Cool the samples and measure the absorbance of the pink-colored adduct at a wavelength of 532 nm using a spectrophotometer.
4. Data Analysis:
- Calculate the concentration of MDA based on a standard curve generated with known concentrations of MDA.
- Determine the inhibitory effect of the test compound on MDA formation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of platelet aggregation inhibitors.
Caption: Signaling pathway of platelet activation and aggregation.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Atmospheric Precipitations, Hailstone and Rainwater, as a Novel Source of Streptomyces Producing Bioactive Natural Products [frontiersin.org]
Unveiling Aggreceride B: A Comparative Analysis for Platelet Aggregation Research
For researchers and scientists in the field of drug development, particularly those focused on thrombosis and hemostasis, the quest for novel antiplatelet agents is of paramount importance. Aggreceride B, a known platelet aggregation inhibitor, presents a compelling subject for investigation. This guide provides a detailed comparison of this compound with other relevant compounds, supported by its confirmed molecular formula and weight, to aid in research and development endeavors.
Molecular Profile of this compound
This compound has a confirmed molecular weight of 330.50 and a chemical formula of C19H38O4[1]. This glyceride compound has been identified as an inhibitor of platelet aggregation, a critical process in the pathophysiology of cardiovascular diseases.
Comparative Analysis of Platelet Aggregation Inhibitors
To provide a comprehensive overview for researchers, the following table compares this compound with its structurally related compound, Aggreceride A.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C19H38O4 | 330.50[1] |
| Aggreceride A | C18H36O4 | 316.5[2] |
Mechanism of Action and Experimental Protocols
This compound demonstrates inhibitory activity against platelet aggregation induced by various agonists. While specific experimental data for this compound is not publicly detailed, a general workflow for assessing platelet aggregation inhibition is described below. This protocol can serve as a foundational methodology for comparative studies involving this compound and other antiplatelet agents.
Experimental Workflow: In Vitro Platelet Aggregation Assay
A typical experimental workflow to evaluate the efficacy of a platelet aggregation inhibitor like this compound is outlined in the following diagram.
Signaling Pathways in Platelet Aggregation
Understanding the underlying signaling pathways is crucial for developing targeted therapies. The diagram below illustrates a simplified signaling cascade initiated by common platelet agonists, which represents a potential target for inhibitors like this compound.
This comparative guide, grounded in the confirmed molecular characteristics of this compound, provides a foundational resource for researchers. Further experimental validation following the outlined protocols will be instrumental in elucidating the precise mechanism and therapeutic potential of this and other novel antiplatelet compounds.
References
Safety Operating Guide
Prudent Disposal of Aggreceride B: A Procedural Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or official disposal guidelines for Aggreceride B were found in the public domain. The following procedures are based on the chemical properties of this compound as a non-halogenated fatty acid ester and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health & Safety (EHS) office for specific guidance and regulatory compliance before proceeding with any disposal.
This compound, a platelet aggregation inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As a lipophilic, non-halogenated organic compound, its waste stream should be managed systematically.[2][3] This guide provides a step-by-step operational plan for the proper disposal of this compound waste generated in a research environment.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant nitrile gloves.[1]
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or cat litter.[1] Scoop the absorbed material into a designated, sealable container for hazardous waste disposal and clean the area thoroughly.
This compound: Chemical Profile
Understanding the chemical nature of this compound is essential for its proper classification and disposal. It is also known as 2,3-Dihydroxypropyl 14-methylpentadecanoate.[1][4]
| Property | Value |
| Molecular Formula | C₁₉H₃₈O₄[4] |
| Molecular Weight | 330.50 g/mol [4] |
| Chemical Class | Monoacylglycerol (Fatty Acid Ester) |
| Physical State | Solid (Assumed based on similar compounds) |
| Solubility | Assumed to be soluble in organic solvents |
| Hazards | Not fully characterized. Treat as a potentially hazardous chemical. |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as a non-halogenated organic chemical waste. It should not be disposed of down the drain or in regular trash.[3][5]
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the standard procedure for collecting and preparing this compound waste for final disposal by a certified entity.
Materials:
-
Designated chemical waste container (HDPE or glass, compatible with organic solvents)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Waste Classification: Classify all waste containing this compound (pure compound, solutions, contaminated materials) as non-halogenated organic waste .
-
Waste Segregation:
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a designated, leak-proof waste container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene or borosilicate glass) and has a secure screw cap.[4]
-
Keep the container closed at all times, except when adding waste.[2][5]
-
-
Solid Waste Collection:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as required by your institution.[2]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) with their approximate percentages.
-
Indicate the accumulation start date on the label.[7]
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be secure, away from ignition sources, and have secondary containment to catch any potential leaks.
-
-
Final Disposal:
-
Once the container is full or has reached the storage time limit set by your institution (typically 90-180 days), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor for final disposal.[1][2] Never attempt to dispose of the chemical waste yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling Aggreceride B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Aggreceride B, a known inhibitor of platelet aggregation. The following procedures are designed to ensure the safe use of this compound in a laboratory setting and to provide a framework for operational planning.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
Standard laboratory practices should be rigorously followed when handling this compound to minimize exposure and ensure personal safety.
1.1. Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
1.2. Engineering Controls
| Control | Recommendation | Rationale |
| Ventilation | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or dust. | To minimize inhalation exposure. |
1.3. General Hygiene Practices
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Chemical and Physical Properties
| Property | Value (Aggreceride A as a proxy) | Notes |
| Molecular Formula | C19H38O4 | Data for Aggreceride A. |
| Molecular Weight | 330.5 g/mol | Data for Aggreceride A. |
| Appearance | Likely a white to off-white solid | Based on general properties of similar compounds. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | Based on general properties of monoacylglycerides. |
| Acute Toxicity (LD50) | >200 mg/kg (intravenous, mouse) | For aggrecerides in general. |
Handling and Storage Procedures
3.1. Handling
-
This compound should be handled by trained personnel familiar with its potential hazards.
-
Minimize the creation of dust when working with the solid form.
-
For solution preparation, add the solvent to the solid slowly to avoid splashing.
3.2. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
4.1. Waste Categorization
-
Unused this compound and contaminated disposable labware should be considered chemical waste.
4.2. Disposal Procedure
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be compatible with the waste material.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols for glyceride compounds.
Experimental Protocols and Mechanism of Action
This compound is an inhibitor of platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). While the precise molecular target of this compound is not definitively established, its inhibitory action affects key signaling pathways in platelet activation.
5.1. Platelet Aggregation Inhibition Pathway
The following diagram illustrates the general platelet aggregation pathway and indicates the likely points of inhibition by this compound based on its known effects on ADP, arachidonic acid, and PAF-induced aggregation.
Caption: this compound inhibits platelet aggregation induced by multiple agonists.
5.2. Experimental Workflow for Assessing Platelet Aggregation Inhibition
The following is a generalized workflow for an in vitro experiment to assess the inhibitory effect of this compound on platelet aggregation.
Caption: Workflow for in vitro assessment of this compound's anti-platelet activity.
Disclaimer: This information is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety guidelines and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
